2-(2-Formyl-6-methoxyphenoxy)propanoic acid
Description
Properties
IUPAC Name |
2-(2-formyl-6-methoxyphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-7(11(13)14)16-10-8(6-12)4-3-5-9(10)15-2/h3-7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXCAUDRFSLKGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=CC=C1OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397086 | |
| Record name | 2-(2-formyl-6-methoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590395-57-6 | |
| Record name | 2-(2-formyl-6-methoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-(2-Formyl-6-methoxyphenoxy)propanoic acid
CAS Number: 590395-57-6
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid, a significant organic compound with potential applications in various fields of chemical and pharmaceutical research. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a combination of known properties and inferred methodologies based on closely related chemical structures.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is primarily derived from computational models and publicly available chemical databases.[1]
| Property | Value | Source |
| CAS Number | 590395-57-6 | PubChem[1] |
| Molecular Formula | C₁₁H₁₂O₅ | PubChem[1] |
| Molecular Weight | 224.21 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CC(C(=O)O)OC1=C(C=CC=C1OC)C=O | PubChem[1] |
| InChI Key | DXXCAUDRFSLKGO-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A likely two-step synthesis would involve the reaction of a suitably protected 2-hydroxy-3-methoxybenzaldehyde with a propanoic acid derivative.
Detailed Hypothetical Experimental Protocol:
-
Step 1: Ether Formation. To a solution of 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, is added a base, for instance, potassium carbonate (1.5 equivalents). The mixture is stirred at room temperature for 30 minutes. Following this, ethyl 2-bromopropanoate (1.2 equivalents) is added, and the reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The resulting crude product, ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate, can be purified by column chromatography on silica gel.
-
Step 2: Hydrolysis. The purified ester from the previous step is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide (2 equivalents) is added, and the mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester. The reaction progress is monitored by TLC. Once the hydrolysis is complete, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent like diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with a dilute solution of hydrochloric acid until a precipitate is formed. The solid product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.
Spectroscopic Data Analysis (Predicted)
As experimental spectroscopic data for this compound is not available, this section provides a prediction of the expected spectral features based on the compound's structure.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Signals in the range of 6.5-7.8 ppm.
-
Aldehyde Proton: A singlet around 9.8-10.5 ppm.
-
Methine Proton (CH): A quartet adjacent to the methyl group.
-
Methoxy Protons (OCH₃): A singlet around 3.8-4.0 ppm.
-
Methyl Protons (CH₃): A doublet coupled to the methine proton.
-
Carboxylic Acid Proton (COOH): A broad singlet, typically downfield (>10 ppm), which is D₂O exchangeable.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O) of Carboxylic Acid: A signal in the range of 170-185 ppm.
-
Aldehyde Carbonyl Carbon (C=O): A signal in the range of 190-200 ppm.
-
Aromatic Carbons: Signals in the range of 110-160 ppm.
-
Methine Carbon (CH): A signal in the ether linkage.
-
Methoxy Carbon (OCH₃): A signal around 55-60 ppm.
-
Methyl Carbon (CH₃): A signal in the aliphatic region.
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹.
-
C-O Stretch (Ether and Carboxylic Acid): Bands in the region of 1000-1300 cm⁻¹.
-
Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): Expected at m/z = 224.
-
Fragmentation Pattern: Common fragmentation would involve the loss of the carboxylic acid group (-COOH, 45 Da), the propanoic acid side chain, and potentially the methoxy group (-OCH₃, 31 Da).
Biological Activity and Signaling Pathways
Currently, there is no published research detailing the biological activity or the mechanism of action of this compound. However, the presence of the phenoxypropanoic acid scaffold suggests potential avenues for investigation, as this motif is found in various biologically active molecules, including certain herbicides and pharmaceuticals.
Hypothetical Workflow for Biological Screening:
To elucidate the potential biological role of this compound, a systematic screening process would be necessary.
Given the structural features, future research could explore its potential as an inhibitor or modulator of enzymes or receptors, particularly those involved in metabolic or signaling pathways where similar structures have shown activity.
Conclusion
This compound is a compound with a defined chemical structure and CAS number. While specific experimental data regarding its synthesis, spectroscopic characterization, and biological activity are not extensively documented in the public domain, this guide provides a robust framework based on established chemical principles and data from closely related compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating future investigations into the properties and potential applications of this molecule. Further experimental validation is essential to confirm the predicted properties and to explore the full potential of this compound.
References
An In-depth Technical Guide to 2-(2-Formyl-6-methoxyphenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid. Due to the limited availability of experimental data for this specific molecule, this guide also includes detailed experimental protocols and biological context based on closely related compounds to provide a thorough understanding for research and development purposes.
Core Chemical Properties
This compound is a multifaceted organic compound featuring a carboxylic acid, an aldehyde, and a methoxy-substituted phenoxy group. These functional groups suggest its potential as a versatile building block in organic synthesis and medicinal chemistry.
Identifiers and Molecular Details
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-(2-formyl-6-methoxy-phenoxy)propanoic Acid, MFCD04083021 | [1] |
| CAS Number | 590395-57-6 | [1] |
| Molecular Formula | C₁₁H₁₂O₅ | [1] |
| Molecular Weight | 224.21 g/mol | [1] |
| Canonical SMILES | CC(C(=O)O)OC1=C(C=CC=C1OC)C=O | [1] |
| InChI Key | DXXCAUDRFSLKGO-UHFFFAOYSA-N | [1] |
Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 1.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 224.06847348 Da | [1] |
| Topological Polar Surface Area | 72.8 Ų | [1] |
| Heavy Atom Count | 16 | [1] |
Synthesis and Experimental Protocols
While a specific experimental protocol for the synthesis of this compound was not found in the reviewed literature, a detailed procedure for a closely related compound, 2-(2-formyl-6-methoxy-4-nitrophenoxy)pentanoic acid , has been documented. This protocol offers a viable synthetic route that can likely be adapted for the target molecule by using the appropriate starting materials.
Synthesis of a Related Compound: 2-(2-formyl-6-methoxy-4-nitrophenoxy)pentanoic acid
The following protocol is adapted from a study on the cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids.
Objective: To synthesize 2-(2-formyl-6-methoxy-4-nitrophenoxy)pentanoic acid.
Materials:
-
2-hydroxy-3-methoxy-5-nitrobenzaldehyde
-
Ethyl 2-bromopentanoate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Step 1: Synthesis of Ethyl 2-(2-formyl-6-methoxy-4-nitrophenoxy)pentanoate
-
A mixture of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (0.05 mol), ethyl 2-bromopentanoate (0.05 mol), and anhydrous potassium carbonate (0.1 mol) in 150 mL of acetone is refluxed for 12 hours.
-
After cooling, the inorganic salts are filtered off.
-
The solvent is evaporated under reduced pressure to yield the crude ester.
-
-
Step 2: Hydrolysis to 2-(2-formyl-6-methoxy-4-nitrophenoxy)pentanoic acid
-
The crude ester from the previous step is dissolved in a solution of sodium hydroxide (0.1 mol) in a mixture of ethanol (50 mL) and water (50 mL).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The ethanol is removed by evaporation.
-
The remaining aqueous solution is acidified with hydrochloric acid.
-
The resulting precipitate is filtered, washed with water, and dried to afford the final product.
-
Spectroscopic Data for the Related Compound
The following spectroscopic data was reported for the synthesized 2-(2-formyl-6-methoxy-4-nitrophenoxy)pentanoic acid analog.
| Data Type | Observed Values |
| ¹³C NMR (δ) | 171.3, 152.0, 146.0, 143.4, 129.1, 114.0, 108.8, 94.8, 78.2, 56.4, 24.0, 9.0 |
| IR (KBr, ν, cm⁻¹) | 3550–3350, 3000–2850, 1810, 1540, 1170 |
Biological Activity and Potential Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not available in the current literature. However, based on its structural class, phenoxyalkanoic acids, a likely mechanism of action in plants is the mimicry of the auxin hormone, indole-3-acetic acid (IAA).[1] This class of compounds is known to function as auxinic herbicides.[1]
Proposed Mechanism of Action: Auxin Mimicry
Phenoxyalkanoic acids can disrupt normal plant growth by binding to auxin-binding proteins (ABPs), which are key components of the auxin signaling pathway.[1] This interaction leads to an uncontrolled cellular response, ultimately resulting in plant death. The key steps in this proposed pathway are outlined below.
Caption: Proposed auxin mimicry pathway for phenoxyalkanoic acids.
Experimental Workflow for Assessing Auxin-like Activity
To validate the proposed mechanism of action, a series of experiments could be conducted. The following workflow outlines a potential approach.
Caption: Workflow for evaluating auxin-like biological activity.
Conclusion
This compound presents as a molecule of interest for synthetic and medicinal chemists. While direct experimental data is sparse, this guide provides a solid foundation based on its core chemical properties and data from closely related analogs. The proposed auxin-mimicry pathway, common to its structural class, offers a clear direction for future biological evaluation. The provided experimental frameworks for synthesis and bioactivity assessment are intended to facilitate further research into this and similar compounds.
References
Technical Guide: Structure Elucidation of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Formyl-6-methoxyphenoxy)propanoic acid is a multifaceted organic compound with potential applications in pharmaceutical and chemical synthesis. Its structure, characterized by a substituted aromatic ring containing an aldehyde, a methoxy group, and an ether-linked propanoic acid moiety, suggests a range of chemical reactivity and potential for biological interactions. This document provides a comprehensive guide to its structure elucidation through spectroscopic methods and outlines a detailed protocol for its synthesis.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₂O₅[1] |
| Molecular Weight | 224.21 g/mol [1] |
| CAS Number | 590395-57-6[1] |
| SMILES | CC(C(=O)O)OC1=C(C=O)C=CC=C1OC |
Spectroscopic Data for Structure Elucidation
Due to the absence of publicly available experimental spectra for this compound, this section presents predicted data based on established principles of spectroscopy. These predictions serve as a guide for researchers in the analysis of this molecule.
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | Aldehydic proton (-CHO) |
| ~7.5 | Doublet of doublets | 1H | Aromatic proton (ortho to -CHO) |
| ~7.2 | Triplet | 1H | Aromatic proton (para to -CHO) |
| ~7.0 | Doublet of doublets | 1H | Aromatic proton (meta to -CHO) |
| ~4.8 | Quartet | 1H | Methine proton (-CH-) of propanoic acid |
| ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |
| ~1.7 | Doublet | 3H | Methyl protons (-CH₃) of propanoic acid |
| ~11.0-12.0 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde carbonyl carbon (-CHO) |
| ~175 | Carboxylic acid carbonyl carbon (-COOH) |
| ~160 | Aromatic carbon attached to the ether oxygen |
| ~150 | Aromatic carbon attached to the methoxy group |
| ~135 | Aromatic carbon (para to ether linkage) |
| ~125 | Aromatic carbon (ortho to -CHO) |
| ~120 | Aromatic carbon attached to the formyl group |
| ~115 | Aromatic carbon (meta to -CHO) |
| ~75 | Methine carbon (-CH-) of propanoic acid |
| ~56 | Methoxy carbon (-OCH₃) |
| ~18 | Methyl carbon (-CH₃) of propanoic acid |
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| 2950-2850 | Medium | C-H stretch (Aliphatic) |
| 2830-2700 | Medium, Sharp | C-H stretch (Aldehyde) |
| 1730-1700 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| 1690-1670 | Strong, Sharp | C=O stretch (Aldehyde) |
| 1600-1450 | Medium | C=C stretch (Aromatic) |
| 1250-1200 | Strong | C-O stretch (Aryl ether) |
| 1150-1050 | Strong | C-O stretch (Methoxy) |
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment Ion |
| 224 | [M]⁺ (Molecular Ion) |
| 206 | [M - H₂O]⁺ |
| 195 | [M - CHO]⁺ |
| 179 | [M - COOH]⁺ |
| 151 | [M - CH(CH₃)COOH]⁺ |
| 123 | [C₇H₇O₂]⁺ (Fragment from cleavage of the ether bond) |
Experimental Protocols
The following is a proposed synthetic protocol for this compound based on the Williamson ether synthesis, a reliable method for forming aryl ethers.
Synthesis of this compound
This procedure details the reaction of o-vanillin with 2-bromopropanoic acid under basic conditions.
Materials:
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
2-Bromopropanoic acid
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve o-vanillin (1 equivalent) and potassium carbonate (2.5 equivalents) in 100 mL of acetone.
-
Addition of Reagent: To the stirring suspension, add 2-bromopropanoic acid (1.2 equivalents) dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 50 mL), followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the proposed synthesis of this compound.
Caption: Proposed synthesis workflow for this compound.
This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted with appropriate safety precautions.
References
Spectroscopic and Synthetic Profile of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(2-Formyl-6-methoxyphenoxy)propanoic acid, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data, this document presents predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data based on the analysis of structurally analogous compounds, primarily o-vanillin. Furthermore, detailed experimental protocols for the synthesis of the title compound via Williamson ether synthesis and its subsequent spectroscopic characterization are provided. This guide is intended to serve as a valuable resource for researchers in the fields of drug discovery and chemical synthesis, facilitating the identification and characterization of this and related molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of structurally similar compounds, including o-vanillin, and general principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | ~10.3 | s | - |
| Aromatic (H-3) | ~7.2-7.4 | d | ~7-8 |
| Aromatic (H-4) | ~7.0-7.2 | t | ~7-8 |
| Aromatic (H-5) | ~7.2-7.4 | d | ~7-8 |
| Methine (-CH-) | ~4.8-5.0 | q | ~7 |
| Methoxy (-OCH₃) | ~3.9 | s | - |
| Methyl (-CH₃) | ~1.6 | d | ~7 |
| Carboxylic Acid (-COOH) | ~11-13 | br s | - |
Predicted in CDCl₃ solvent.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (Aldehyde, -CHO) | ~190 |
| Carbonyl (Carboxylic Acid, -COOH) | ~175 |
| Aromatic (C-2, C-CHO) | ~125 |
| Aromatic (C-6, C-OCH₃) | ~150 |
| Aromatic (C-1, C-O) | ~155 |
| Aromatic (C-3) | ~115 |
| Aromatic (C-4) | ~125 |
| Aromatic (C-5) | ~120 |
| Methine (-CH-) | ~75 |
| Methoxy (-OCH₃) | ~56 |
| Methyl (-CH₃) | ~18 |
Predicted in CDCl₃ solvent.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=O Stretch (Aldehyde) | 1710-1690 | Strong |
| C=O Stretch (Carboxylic Acid) | 1725-1700 | Strong |
| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |
| C-O Stretch (Ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Strong |
| C-O Stretch (Carboxylic Acid) | 1320-1210 | Strong |
Predicted for a solid sample.
Table 4: Predicted Mass Spectrometry (EI-MS) Data
| m/z | Predicted Fragment Ion | Interpretation |
| 224 | [M]⁺ | Molecular Ion |
| 209 | [M - CH₃]⁺ | Loss of a methyl radical |
| 195 | [M - CHO]⁺ | Loss of the formyl radical |
| 179 | [M - COOH]⁺ | Loss of the carboxyl radical |
| 151 | [M - CH(CH₃)COOH]⁺ | Cleavage of the propanoic acid side chain |
| 123 | [C₇H₇O₂]⁺ | Fragment from the aromatic ring |
Experimental Protocols
The following sections detail the proposed experimental procedures for the synthesis and spectroscopic analysis of this compound.
Synthesis via Williamson Ether Synthesis
This protocol describes the synthesis of the target compound from 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and ethyl 2-bromopropanoate, followed by hydrolysis.
Reagents and Materials:
-
2-hydroxy-3-methoxybenzaldehyde (o-vanillin)
-
Ethyl 2-bromopropanoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Water
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
Step 1: Synthesis of Ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate
-
To a dry round-bottom flask, add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl ester.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ethyl ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will cause the precipitation of the carboxylic acid.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, typical acquisition parameters include a spectral width of 250 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.
2.2.2. Infrared (IR) Spectroscopy
-
Prepare a solid sample as a thin film on a salt plate (e.g., NaCl or KBr).
-
Dissolve a small amount of the sample in a volatile solvent like dichloromethane or acetone.
-
Apply a drop of the solution to the surface of the salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
-
Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.
-
Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹, accumulating 16-32 scans for a good signal-to-noise ratio.
2.2.3. Mass Spectrometry (MS)
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Use electron ionization (EI) at a standard energy of 70 eV.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500 amu.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound, alongside robust protocols for its synthesis and characterization. The presented data and methodologies are grounded in established chemical principles and data from analogous structures, offering a reliable starting point for researchers. The provided workflow visualization further clarifies the synthetic process. This document is intended to empower scientists and professionals in drug development with the foundational knowledge required to work with this and similar chemical entities.
Technical Data Sheet: 2-(2-Formyl-6-methoxyphenoxy)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Compound Identification
This document provides core physicochemical data for the compound 2-(2-Formyl-6-methoxyphenoxy)propanoic acid.
IUPAC Name: this compound[1]
Synonyms: 2-(2-formyl-6-methoxy-phenoxy)propanoic Acid, MFCD04083021[1][2]
Physicochemical Properties
The fundamental molecular properties of this compound have been determined and are summarized below.
Molecular Weight and Formula
The molecular weight is a critical parameter for a wide range of applications in research and development, including stoichiometric calculations, preparation of solutions, and analytical characterization. The molecular properties are detailed in the table below.
| Parameter | Value | Source |
| Molecular Formula | C₁₁H₁₂O₅ | PubChem[1][2] |
| Average Molecular Weight | 224.21 g/mol | PubChem[1] |
| Monoisotopic Mass | 224.06847348 Da | PubChem[1] |
Logical Relationship of Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The logical workflow for this calculation is straightforward and is depicted in the diagram below.
References
An In-depth Technical Guide to 2-(2-Formyl-6-methoxyphenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2-(2-Formyl-6-methoxyphenoxy)propanoic acid. Due to the limited availability of published experimental data specific to this molecule, this document focuses on its fundamental chemical properties, IUPAC nomenclature, and structural representation. Information on related compounds is included to provide a broader context within its chemical class; however, direct extrapolation of biological activities or experimental protocols is not recommended. This guide serves as a foundational resource for researchers initiating studies on this compound.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. This nomenclature precisely describes its molecular structure, which consists of a propanoic acid moiety linked via an ether bond to a methoxy-substituted benzene ring bearing a formyl group.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. These properties are computationally derived and provide essential information for handling, formulation, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₅ | PubChem[1] |
| Molecular Weight | 224.21 g/mol | PubChem[1] |
| CAS Number | 590395-57-6 | PubChem[1] |
| Appearance | Not available | - |
| Solubility | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Structural Information
The chemical structure of this compound is fundamental to its chemical behavior and potential biological activity. The relationship between the different functional groups is illustrated in the diagram below.
Synthesis and Experimental Protocols
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of the target compound. This is a generalized representation and would require experimental optimization.
References
Physical and chemical properties of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid. Due to a lack of extensive experimental data in publicly available literature, this document combines established information with predicted properties and proposed experimental protocols. It is designed to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering insights into the synthesis, characterization, and potential biological significance of this compound.
Chemical and Physical Properties
The fundamental identifying characteristics of this compound are well-established. However, a significant portion of its physical properties have not been experimentally determined and reported in the literature. The following tables summarize both known and computationally predicted data to provide a comprehensive profile of the compound.
Table 1: General and Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 590395-57-6 | PubChem[1] |
| Molecular Formula | C₁₁H₁₂O₅ | PubChem[1] |
| Molecular Weight | 224.21 g/mol | PubChem[1] |
| Canonical SMILES | CC(C(=O)O)OC1=C(C=CC=C1OC)C=O | PubChem[1] |
| InChI Key | DXXCAUDRFSLKGO-UHFFFAOYSA-N | PubChem[1] |
Table 2: Predicted Physical Properties
| Property | Predicted Value | Notes |
| Melting Point | 110-130 °C | Prediction based on structurally similar compounds. Experimental verification is required. |
| Boiling Point | 385.5 ± 32.0 °C at 760 mmHg | Predicted using computational models. The compound may decompose at higher temperatures. |
| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water. | Predicted based on the presence of polar functional groups and a significant nonpolar backbone. |
| pKa | 3.5 - 4.5 | Estimated for the carboxylic acid group. |
| LogP | 1.5 - 2.5 | Predicted octanol-water partition coefficient, suggesting moderate lipophilicity. |
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) would react with a 2-halopropanoic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.
General Experimental Protocol
Materials:
-
2-hydroxy-3-methoxybenzaldehyde (o-vanillin)
-
Ethyl 2-bromopropanoate (or a similar 2-halopropanoate ester)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or N,N-Dimethylformamide (DMF) as solvent
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) for hydrolysis
-
Hydrochloric acid (HCl) for acidification
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
Procedure:
-
Step 1: Etherification:
-
To a solution of 2-hydroxy-3-methoxybenzaldehyde in acetone or DMF, add an excess of potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add ethyl 2-bromopropanoate dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude ester intermediate.
-
-
Step 2: Hydrolysis:
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add a stoichiometric amount of sodium hydroxide or lithium hydroxide.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with dichloromethane or ethyl acetate to remove any unreacted starting materials.
-
Acidify the aqueous layer to a pH of approximately 2 using dilute hydrochloric acid, which will precipitate the carboxylic acid product.
-
Purification
The crude this compound can be purified by the following methods:
-
Recrystallization: The precipitated solid can be recrystallized from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.
-
Column Chromatography: If further purification is required, silica gel column chromatography can be employed using a solvent gradient of ethyl acetate in hexane.
Characterization
The structure and purity of the synthesized compound should be confirmed using a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic protons, the aldehyde proton, the methoxy group protons, the methyl group protons of the propanoic acid moiety, and the methine proton.
-
¹³C NMR will confirm the presence of the carbonyl carbons (aldehyde and carboxylic acid), aromatic carbons, and aliphatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the aldehyde and carboxylic acid, and C-O stretching of the ether and methoxy groups.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 224.21).
-
Melting Point Analysis: A sharp melting point range will indicate the purity of the compound.
Potential Biological Activity and Signaling Pathways
While there is no specific biological activity reported for this compound in the scientific literature, its structural features suggest potential areas for investigation. The presence of a substituted phenoxyalkanoic acid scaffold is found in various biologically active molecules.
In Silico Screening and Target Identification
A preliminary assessment of potential biological activity can be performed using computational methods.
Workflow for In Silico Analysis:
-
Chemical Similarity Searching: Utilize databases such as PubChem and ChEMBL to identify known compounds with high structural similarity to the target molecule. The biological activities of these similar compounds can provide initial hypotheses.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the key chemical features of the molecule (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) to screen virtual compound libraries for potential protein targets.
-
Molecular Docking: Once potential protein targets are identified, molecular docking studies can be performed to predict the binding mode and estimate the binding affinity of this compound to the active site of these proteins.
-
ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to assess its drug-likeness.
Experimental Validation
Following in silico predictions, experimental validation is crucial. A general workflow for experimental validation would involve:
-
In Vitro Assays: Based on the predicted targets, appropriate in vitro assays should be conducted. For example, if a kinase is a predicted target, a kinase inhibition assay would be performed.
-
Cell-Based Assays: If the compound shows promising in vitro activity, its effects can be further investigated in relevant cell-based models to assess its cellular potency and mechanism of action.
-
In Vivo Studies: For compounds with significant in vitro and cellular activity, further evaluation in animal models would be the next step to determine efficacy and safety.
Visualizations
Proposed Synthesis Workflowdot
References
An In-Depth Technical Guide to 2-(2-Formyl-6-methoxyphenoxy)propanoic Acid: Discovery and Synthetic History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid. This compound is primarily recognized not as an end-product with therapeutic applications of its own, but as a crucial intermediate in the synthesis of Vesnarinone, a quinolinone derivative developed for the management of congestive heart failure. This document details the synthetic pathways leading to this compound, provides structured data on its properties, and outlines the experimental protocols for its preparation. Furthermore, it visually represents the logical workflow of its synthesis through detailed diagrams.
Introduction: A Key Intermediate in Drug Synthesis
The history of this compound is intrinsically linked to the development of the cardiotonic agent Vesnarinone. Vesnarinone, developed by Otsuka Pharmaceutical, is a quinolinone derivative that demonstrated a unique mechanism of action, including phosphodiesterase inhibition and effects on myocardial ion channels. The intricate synthesis of Vesnarinone necessitates the formation of specific precursors, with this compound being a key building block. Its "discovery" is therefore best understood as its first preparation as a vital component in the multi-step synthesis of this pharmacologically active molecule.
Physicochemical Properties and Identifiers
A summary of the key identifiers and computed properties for this compound is provided below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₂O₅ |
| Molecular Weight | 224.21 g/mol |
| CAS Number | 590395-57-6 |
| Canonical SMILES | CC(C(=O)O)OC1=C(C=CC=C1OC)C=O |
Synthetic Pathway and History
The synthesis of this compound is not documented as a standalone discovery but appears in the context of creating more complex molecules. The most relevant synthetic procedures are derived from methodologies used for analogous structures, particularly those involving the Perkin cyclization of related phenoxyalkanoic acids.
The logical workflow for the synthesis of this intermediate can be broken down into two primary stages:
-
O-Alkylation of a Guaiacol Derivative: The synthesis typically begins with a substituted guaiacol (2-methoxyphenol) derivative. The phenolic hydroxyl group is alkylated using a propanoic acid equivalent, such as a 2-halopropanoic acid (e.g., 2-bromopropanoic acid), under basic conditions.
-
Formylation of the Aromatic Ring: Following the O-alkylation, a formyl group (-CHO) is introduced onto the aromatic ring ortho to the newly formed ether linkage. This can be achieved through various formylation reactions known in organic chemistry.
This synthetic intermediate is then poised for subsequent reactions, such as an intramolecular cyclization, to form the core structure of more complex molecules like Vesnarinone. The study of the Perkin cyclization of 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids, a closely related analogue, provides significant insight into the reactivity of this class of compounds. In these reactions, the acid is treated with acetic anhydride and sodium acetate to induce cyclization, leading to the formation of benzofuran derivatives and other heterocyclic systems.
Potential Research Areas for 2-(2-Formyl-6-methoxyphenoxy)propanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Formyl-6-methoxyphenoxy)propanoic acid is a multifaceted organic compound with a chemical structure suggestive of significant biological activity. Its core components, a salicylaldehyde moiety, a methoxy group, and a propanoic acid side chain, are all found in various pharmacologically active molecules. This technical guide explores the potential research avenues for this compound, focusing on its synthesis, and prospective anti-inflammatory, antimicrobial, and cytotoxic properties. Detailed experimental protocols and structured data from analogous compounds are provided to facilitate further investigation. The insights herein aim to catalyze the development of novel therapeutic agents based on this promising chemical scaffold.
Chemical and Physical Properties
This compound is characterized by the following identifiers and properties:
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 590395-57-6 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₅ | [1] |
| Molecular Weight | 224.21 g/mol | [1] |
| SMILES | CC(C(=O)O)OC1=C(C=CC=C1OC)C=O | [1] |
Synthesis
The synthesis of this compound can be achieved via a Williamson ether synthesis, a reliable and well-established method for forming ether linkages.[3][4] This approach involves the reaction of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) with a 2-halopropanoic acid ester, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Williamson Ether Synthesis
Materials:
-
2-hydroxy-3-methoxybenzaldehyde (o-vanillin)
-
Ethyl 2-bromopropanoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, Büchner funnel
Procedure:
Step 1: Synthesis of Ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate
-
To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Dissolve the crude product in diethyl ether and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate. This can often be used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ester from Step 1 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the hydrolysis by TLC.
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2.
-
The product, this compound, should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Research Area: Anti-inflammatory Activity
The structural similarity of the target compound to known anti-inflammatory agents, particularly those with a phenylpropanoic acid scaffold, suggests its potential as an inhibitor of inflammatory pathways.
Postulated Signaling Pathway: Cyclooxygenase (COX) Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) with a propanoic acid moiety function by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.
Caption: Inhibition of prostaglandin synthesis via the COX pathway.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This fluorometric assay measures the peroxidase activity of COX-1 and COX-2.[5][6]
Materials:
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
NaOH
-
COX-1 and COX-2 enzymes
-
COX-1 inhibitor (e.g., SC560) and COX-2 inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Prepare a reaction mix containing COX Assay Buffer and COX Probe.
-
In separate wells of a 96-well plate, add the test compound at various concentrations. Include wells for a no-inhibitor control and a known inhibitor control.
-
Add the COX-1 or COX-2 enzyme to the wells.
-
To differentiate between COX-1 and COX-2 activity, add a specific inhibitor to the respective control wells.
-
Initiate the reaction by adding a solution of arachidonic acid and NaOH.
-
Immediately measure the fluorescence in kinetic mode at 37°C for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits enzyme activity by 50%).
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay assesses the anti-inflammatory potential of the compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated macrophage cells (e.g., RAW 264.7).[7][8][9][10]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well cell culture plate
-
Microplate reader (540 nm)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples.
-
Calculate the percent inhibition of NO production for each concentration of the test compound.
Potential Research Area: Antimicrobial Activity
The presence of a phenolic moiety, specifically a derivative of vanillin, suggests potential antimicrobial properties. Vanillin and its derivatives are known to exhibit bacteriostatic or bactericidal effects.[11][12][13][14]
Postulated Mechanism of Action
Phenolic compounds often exert their antimicrobial effects by disrupting the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents.
Caption: Disruption of bacterial cell membrane integrity.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17][18]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.
Potential Research Area: Cytotoxicity
It is crucial to assess the cytotoxic potential of any new compound intended for therapeutic use. Phenylpropanoic acid derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines.[19][20]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[21][22][23][24][25]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plate
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
During this incubation, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
Summary of Potential Activities and Data from Analogs
While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes the activities of structurally related compounds, providing a basis for hypothesizing its potential efficacy.
| Biological Activity | Analogous Compound Class | Representative IC₅₀/MIC Values | Potential for Target Compound |
| Anti-inflammatory (COX Inhibition) | Salicylaldehyde derivatives | IC₅₀ values in the low micromolar range for some derivatives.[26][27][28][29][30] | High potential for COX inhibition, warranting investigation. |
| Antimicrobial | Vanillin derivatives | MIC values ranging from 25 µg/mL to over 250 µg/mL against various bacteria.[11][13][14][31] | Moderate to high potential, likely more effective against Gram-positive bacteria. |
| Cytotoxicity | Phenylpropanoic acid derivatives | GI₅₀ values ranging from 3.1 to 21 µM against human tumor cell lines.[19][20] | Potential for anticancer activity, requiring screening against a panel of cancer cell lines. |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new therapeutic agents. Based on the activities of structurally related compounds, it is a strong candidate for investigation as an anti-inflammatory, antimicrobial, and potentially cytotoxic agent. The experimental protocols provided in this guide offer a clear roadmap for the synthesis and biological evaluation of this compound.
Future research should focus on:
-
Synthesis and Characterization: Efficient synthesis and full spectroscopic characterization of the pure compound.
-
In Vitro Screening: Comprehensive screening for anti-inflammatory, antimicrobial, and cytotoxic activities using the protocols outlined.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to optimize potency and selectivity.
-
In Vivo Studies: Evaluation of the most promising candidates in relevant animal models of disease.
The exploration of this compound and its analogs holds significant potential for the discovery of novel drugs with improved therapeutic profiles.
References
- 1. This compound | C11H12O5 | CID 3834708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 590395-57-6|this compound|BLD Pharm [bldpharm.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. jk-sci.com [jk-sci.com]
- 5. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biochemjournal.com [biochemjournal.com]
- 13. pdf.journalagent.com [pdf.journalagent.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. protocols.io [protocols.io]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. Cytotoxic bioactivity of some phenylpropanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
- 25. static.igem.wiki [static.igem.wiki]
- 26. mdpi.com [mdpi.com]
- 27. Analgesic and anti-inflammatory activities of salicylaldehyde 2-chlorobenzoyl hydrazone (H(2)LASSBio-466), salicylaldehyde 4-chlorobenzoyl hydrazone (H(2)LASSBio-1064) and their zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Salicylaldehyde-derived Hydrazones: Synthesis, characterization, antibacterial activity, antioxidant and anti-inflammatory effects on LPS-induced RAW264.7 macrophage cells, drug-likeness properties, and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 30. The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature Review: 2-(2-Formyl-6-methoxyphenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Formyl-6-methoxyphenoxy)propanoic acid, with the Chemical Abstracts Service (CAS) number 590395-57-6, is a substituted aromatic carboxylic acid.[1][2] Its chemical structure features a phenoxypropanoic acid scaffold, which is of interest in medicinal chemistry, substituted with both a formyl (aldehyde) and a methoxy group on the phenyl ring. This technical guide provides a comprehensive review of the available scientific and technical information on this compound, focusing on its chemical properties, potential applications, and any documented biological significance.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₁₁H₁₂O₅ and a molecular weight of 224.21 g/mol .[1][2] While detailed experimental data on its physical properties are scarce in publicly available literature, computational models provide some estimated values.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₅ | PubChem[1] |
| Molecular Weight | 224.21 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 590395-57-6 | PubChem[1] |
| SMILES | CC(C(=O)O)OC1=C(C=O)C=CC=C1OC | PubChem[1] |
| InChIKey | DXXCAUDRFSLKGO-UHFFFAOYSA-N | PubChem[1] |
Table 1: Physicochemical Properties of this compound.
Synthesis and Reactivity
The presence of three key functional groups—a carboxylic acid, an aldehyde, and a phenol ether—imparts a degree of chemical reactivity that makes it a potentially useful intermediate in organic synthesis. The aldehyde can undergo reactions such as oxidation, reduction, and condensation, while the carboxylic acid can be converted to esters, amides, or acid chlorides.
Potential Application in Drug Discovery
The primary area of interest for this compound appears to be as a building block in the synthesis of more complex molecules with potential therapeutic applications. Notably, it has been cited as a reactant for the preparation of leukotriene B4 (LTB4) antagonists.[3]
Role as an Intermediate for Leukotriene B4 Antagonists
Leukotriene B4 is a potent lipid mediator of inflammation, and its receptors are targets for the development of anti-inflammatory drugs. The synthesis of LTB4 receptor antagonists is an active area of research for conditions such as asthma, inflammatory bowel disease, and arthritis. While the specific research detailing the use of this compound in the synthesis of such antagonists is not publicly accessible, the general synthetic strategies often involve the elaboration of substituted phenolic compounds.
The logical workflow for the utilization of this compound as a synthetic intermediate is depicted below.
This diagram illustrates a plausible synthetic route where the aldehyde functionality of the starting material is first modified, followed by coupling with another molecular fragment to construct the final LTB4 antagonist.
Biological Activity and Signaling Pathways
There is currently no direct evidence in the peer-reviewed literature to suggest that this compound itself possesses significant biological activity. Its primary role, as identified, is that of a synthetic intermediate. Therefore, any discussion of signaling pathways would relate to the final products synthesized from it, namely LTB4 antagonists.
The LTB4 signaling pathway is well-characterized. LTB4 binds to its G-protein coupled receptors, BLT1 and BLT2, on the surface of immune cells, primarily leukocytes. This binding initiates a cascade of intracellular events leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines, all of which are key components of the inflammatory response. An antagonist would block this initial binding step.
Conclusion
This compound is a chemical compound with limited direct characterization in the scientific literature. Its primary significance appears to be as a synthetic intermediate, particularly in the context of developing leukotriene B4 receptor antagonists for the treatment of inflammatory diseases. While detailed experimental protocols and quantitative data for the compound itself are not widely available, its chemical structure suggests a versatile reactivity profile that is valuable for medicinal chemists. Further research and publication of the synthetic methodologies and biological evaluations of compounds derived from this intermediate would be beneficial to the scientific community.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid, a valuable building block in medicinal chemistry and organic synthesis. The described methodology is based on a two-step reaction sequence commencing with the readily available starting material, o-vanillin. The synthesis involves a Williamson ether synthesis to form an intermediate ester, followed by its saponification to yield the desired carboxylic acid. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield and purity.
Introduction
This compound is an organic compound of interest in drug discovery and development due to its structural motifs. The presence of a carboxylic acid, an aldehyde, and a substituted aromatic ring provides multiple points for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules and potential pharmaceutical agents. The synthetic route outlined herein is a robust and efficient method for the preparation of this compound.
Chemical Properties and Data
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₂O₅ |
| Molecular Weight | 224.21 g/mol |
| CAS Number | 590395-57-6 |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water |
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process as illustrated in the following diagram. The first step is a Williamson ether synthesis, and the second step is a saponification reaction.
Synthesis Protocol for 2-(2-Formyl-6-methoxyphenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the synthesis of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid, a substituted phenoxyalkanoic acid. This class of compounds is of interest in medicinal chemistry and drug development due to their potential biological activities. The synthetic route presented herein is a three-step process commencing with the ortho-formylation of guaiacol, followed by a Williamson ether synthesis, and concluding with the hydrolysis of the resulting ester. This protocol is designed to furnish the target compound with a high degree of purity, suitable for further investigation in drug discovery and development pipelines.
Synthetic Scheme
The overall synthetic pathway is illustrated below:
Step 1: Reimer-Tiemann Reaction
Guaiacol to 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)
Step 2: Williamson Ether Synthesis
2-Hydroxy-3-methoxybenzaldehyde to Ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate
Step 3: Hydrolysis
Ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate to this compound
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Starting Amount | Theoretical Yield |
| Guaiacol | C₇H₈O₂ | 124.14 | (To be determined by user) | - |
| 2-Hydroxy-3-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | - | (Varies) |
| Ethyl 2-bromopropanoate | C₅H₉BrO₂ | 181.03 | - | - |
| Ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate | C₁₃H₁₆O₅ | 252.26 | - | (To be calculated) |
| This compound | C₁₁H₁₂O₅ | 224.21 | - | (To be calculated) |
Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) via Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is employed for the ortho-formylation of phenols.[1] In this step, guaiacol is reacted with chloroform in the presence of a strong base to introduce a formyl group at the position ortho to the hydroxyl group.
Materials:
-
Guaiacol
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl, for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in water to create a concentrated solution.
-
Add guaiacol to the flask, followed by ethanol to act as a co-solvent.
-
Heat the mixture to 60-70°C with vigorous stirring.
-
Slowly add chloroform dropwise to the reaction mixture. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at 60-70°C for 1-2 hours.
-
Cool the reaction mixture to room temperature and then acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-hydroxy-3-methoxybenzaldehyde.
Step 2: Synthesis of Ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate via Williamson Ether Synthesis
The Williamson ether synthesis is a versatile method for the formation of ethers from an alkoxide and an alkyl halide.[2]
Materials:
-
2-Hydroxy-3-methoxybenzaldehyde (from Step 1)
-
Ethyl 2-bromopropanoate
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add 2-hydroxy-3-methoxybenzaldehyde, potassium carbonate, and a suitable solvent such as acetone or DMF.
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add ethyl 2-bromopropanoate to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography if necessary.
Step 3: Synthesis of this compound via Hydrolysis
The final step involves the hydrolysis of the ester to the corresponding carboxylic acid.[3]
Materials:
-
Ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate (from Step 2)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water (as a solvent mixture)
-
Hydrochloric acid (HCl, for acidification)
-
Ethyl acetate (for extraction)
Procedure:
-
Dissolve the ester from Step 2 in a mixture of THF and water.
-
Add an excess of sodium hydroxide or lithium hydroxide to the solution.
-
Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid until a precipitate forms (pH ~2).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
References
Applications of 2-(2-Formyl-6-methoxyphenoxy)propanoic Acid in Organic Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid in organic synthesis. Primarily, this compound serves as a key precursor in the synthesis of substituted benzofurans, a significant scaffold in medicinal chemistry.
Synthesis of Substituted Benzofurans via Perkin Cyclization
The most prominent application of this compound and its derivatives is the intramolecular Perkin reaction to yield substituted benzofurans. This reaction provides an efficient pathway to construct the benzofuran core, which is present in numerous biologically active compounds.
The general transformation involves the cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids in the presence of acetic anhydride and a base, such as sodium acetate, to afford the corresponding 2-alkyl-7-methoxybenzo[b]furan.[1] Depending on the substituents on the phenyl ring and the reaction conditions, different products may be formed.[1]
A notable example from the literature, although on a closely related nitro-substituted analog, demonstrates the utility of this reaction. The cyclization of 2-(2-formyl-6-methoxy-4-nitrophenoxy)pentanoic acid under classical Perkin reaction conditions yields 2-ethyl-7-methoxy-5-nitrobenzo[b]furan.[1]
Quantitative Data for Perkin Cyclization of a Related Analog
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 2-(2-formyl-6-methoxy-4-nitrophenoxy)-pentanoic acid (1b) | 2-ethyl-7-methoxy-5-nitrobenzo[b]furan (2b) | Acetic anhydride, Sodium acetate, heat | 41 | [1] |
Experimental Protocol: Synthesis of 2-ethyl-7-methoxy-5-nitrobenzo[b]furan (Analogous Protocol)
This protocol is adapted from the synthesis of a nitro-substituted analog and can serve as a starting point for the cyclization of this compound.[1]
Materials:
-
2-(2-formyl-6-methoxy-4-nitrophenoxy)pentanoic acid (0.007 mol)
-
Acetic anhydride (35 mL)
-
Sodium acetate (5.7 g, 0.07 mol)
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
A mixture of 2-(2-formyl-6-methoxy-4-nitrophenoxy)pentanoic acid (0.007 mol), acetic anhydride (35 mL), and sodium acetate (5.7 g, 0.07 mol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The reaction mixture is heated to reflux with constant stirring. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC/MS).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The excess acetic anhydride is carefully quenched, for example, by the slow addition of water.
-
The product is extracted into a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure 2-ethyl-7-methoxy-5-nitrobenzo[b]furan.
Characterization of the Analogous Product (2b):
-
Appearance: Beige solid
-
The crude reaction mixture may also contain other products which can be identified by GC/MS analysis.[1]
Synthesis of the Starting Material: this compound
A related synthesis of 3-(2-Formylphenoxy)propanoic acid involves the reaction of salicylic aldehyde with 3-chloropropanoic acid in water, followed by acidification.
Signaling Pathways and Biological Applications
Currently, there is no available information in the scientific literature detailing the involvement of this compound in any specific signaling pathways or its direct biological applications. Its primary role appears to be that of a synthetic intermediate in the construction of more complex molecules, particularly benzofurans, which are known to possess a wide range of biological activities.
Visualizing the Synthetic Workflow
Perkin Cyclization for Benzofuran Synthesis
The following diagram illustrates the general workflow for the synthesis of a substituted benzofuran from a 2-(2-formyl-6-methoxyphenoxy)alkanoic acid via the Perkin cyclization.
Caption: General workflow for the Perkin cyclization.
This application note summarizes the current understanding of the synthetic utility of this compound. The primary and well-documented application is its use as a precursor for the synthesis of benzofurans through the Perkin cyclization. Further research may uncover additional applications and potential biological activities of this versatile building block.
References
Application Notes and Protocols: 2-(2-Formyl-6-methoxyphenoxy)propanoic acid as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Formyl-6-methoxyphenoxy)propanoic acid is a valuable bifunctional building block for the synthesis of a variety of heterocyclic compounds. Its structure, featuring a reactive aldehyde, a carboxylic acid, and a methoxy-substituted aromatic ring, makes it an ideal precursor for the construction of complex molecular architectures, particularly substituted benzofurans. This document provides detailed application notes and experimental protocols for the utilization of this building block in the synthesis of biologically active molecules relevant to drug discovery and development.
Application: Synthesis of 2-Methyl-7-methoxybenzofuran via Perkin Cyclization
A primary application of this compound is in the synthesis of 2-alkyl-7-methoxybenzofurans through an intramolecular Perkin cyclization. This reaction proceeds by the condensation of the aldehyde and the carboxylic acid functionalities, facilitated by a dehydrating agent and a base, to form the benzofuran core. The resulting 2-methyl-7-methoxybenzofuran scaffold is a privileged structure found in numerous compounds with significant biological activities.
Biological Significance of 7-Methoxybenzofuran Derivatives
Substituted benzofurans are known to exhibit a wide range of pharmacological properties. The 7-methoxybenzofuran core, in particular, has been associated with various biological activities, making its synthesis a key step in the development of new therapeutic agents.
-
Anticancer Activity: Methoxy-substituted benzofuran derivatives have demonstrated significant cytotoxicity against various cancer cell lines. Their mechanism of action is often linked to the inhibition of tubulin polymerization, a critical process in cell division.
-
Antimicrobial Activity: Benzofuran derivatives have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
-
Anti-inflammatory and Antioxidant Activities: Various studies have reported
Application Notes and Protocols: Reaction of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of aldehydes with primary amines yields imines, commonly known as Schiff bases. This condensation reaction is a cornerstone in synthetic organic chemistry, providing a versatile route to a wide array of compounds with significant applications in medicinal chemistry and materials science. The starting material, 2-(2-Formyl-6-methoxyphenoxy)propanoic acid, a derivative of o-vanillin, offers a unique scaffold for the synthesis of novel Schiff bases. The presence of a carboxylic acid moiety, a methoxy group, and an aldehyde function within the same molecule allows for the generation of multifunctional ligands capable of coordinating with various metal ions and exhibiting a range of biological activities.
Schiff bases derived from o-vanillin and its analogues have demonstrated considerable potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents.[1][2] The imine linkage (-C=N-) is crucial for their biological activity. This document provides detailed protocols for the synthesis of Schiff bases from this compound and various amines, along with methods for their characterization and an overview of their potential applications in drug development.
Reaction Scheme and Workflow
The general reaction involves the condensation of this compound with a primary amine in the presence of a suitable solvent and catalyst. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine.
Caption: General workflow for the synthesis of Schiff bases.
Experimental Protocols
The following protocols are based on established methods for the synthesis of Schiff bases from analogous 2-formylphenoxyacetic acids and o-vanillin derivatives.[3][4] Researchers should optimize these conditions for their specific amine substrates.
Protocol 1: General Synthesis of Schiff Bases via Conventional Heating
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol (20 mL).
-
Addition of Amine: To this solution, add an equimolar amount of the desired primary amine (1 mmol).
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Drying: Dry the purified Schiff base in a desiccator over anhydrous calcium chloride.
Protocol 2: Microwave-Assisted Synthesis of Schiff Bases
-
Reactant Preparation: In a microwave-safe vessel, mix this compound (1 mmol) and the primary amine (1 mmol) in methanol (10 mL).
-
Catalysis: Add a catalytic amount of acetic acid (2-3 drops).
-
Microwave Irradiation: Irradiate the mixture in a microwave synthesizer at a power of 140-200 W for 2-5 minutes.[5]
-
Isolation and Purification: After irradiation, cool the vessel and pour the contents into ice-cold water. The precipitated solid is filtered, washed with water, and then recrystallized from ethanol.
-
Drying: Dry the final product under vacuum.
Data Presentation
The following tables summarize typical quantitative data for Schiff bases derived from the closely related starting material, 2-formylphenoxyacetic acid, as reported by Bala et al. (2010).[6] These values can serve as a reference for the expected outcomes with this compound.
Table 1: Synthesis of Schiff bases from 2-Formylphenoxy Acetic Acid and Various Amines [6]
| Product | Amine Used | Yield (%) | Melting Point (°C) |
| V1 | Aniline | 83 | 218-220 |
| V2 | p-Anisidine | 82 | 190-192 |
| V3 | p-Aminophenol | 80 | 230-232 |
| V4 | p-Chloroaniline | 85 | 225-227 |
| V5 | p-Aminobenzoic acid | 78 | 240-242 |
| V6 | 2,3-Dimethylaniline | 81 | 180-182 |
| V7 | 2,5-Dichloroaniline | 79 | 210-212 |
Table 2: Spectroscopic Data for a Representative Schiff Base (V1) from 2-Formylphenoxy Acetic Acid and Aniline [6]
| Spectroscopic Technique | Characteristic Peaks |
| IR (KBr, cm⁻¹) | 3515 (O-H stretch of COOH), 1695 (C=O stretch of COOH), 1610 (C=N stretch, azomethine), 1580, 1490 (C=C aromatic stretch) |
| ¹H NMR (DMSO-d₆, δ ppm) | 10.75 (s, 1H, COOH), 8.92 (s, 1H, -CH=N-), 7.10-8.68 (m, 9H, Ar-H), 4.85 (s, 2H, -O-CH₂-) |
Applications in Drug Development
Schiff bases are recognized for their wide spectrum of biological activities, making them attractive candidates for drug development.
Antimicrobial Activity
Numerous studies have reported the antibacterial and antifungal properties of Schiff bases derived from o-vanillin and its analogues.[1][7] The imine group is a key pharmacophore that contributes to their antimicrobial efficacy. The synthesized Schiff bases from this compound are expected to exhibit activity against various Gram-positive and Gram-negative bacteria. For instance, Schiff bases derived from 2-formylphenoxyacetic acid have shown good antibacterial activity against Staphylococcus aureus and Escherichia coli.[6]
Anticancer and Other Biological Activities
Derivatives of o-vanillin Schiff bases have also been investigated for their anticancer, anti-inflammatory, and antioxidant properties.[2][8] The ability of these Schiff bases to form stable complexes with metal ions is often linked to their enhanced biological activity.[9] The presence of the carboxylic acid group in the target molecule provides an additional coordination site, which can be exploited in the design of novel metallodrugs.
Logical Relationship Diagram for Drug Discovery Application
References
- 1. tsijournals.com [tsijournals.com]
- 2. Synthesis, Characterization and Biocidal Activities of Some Schiff Base Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of vanillin Schiff base and its metal complexes (Co, Cu, Ni). [wisdomlib.org]
- 5. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9vom.in [9vom.in]
- 9. Synthesis, Characterization, Crystal Structure and Antibacterial Activities of Transition Metal(II) Complexes of the Schiff Base 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid. This versatile molecule possesses both an aldehyde and a carboxylic acid functional group, making it an excellent scaffold for the synthesis of a diverse range of derivatives with potential applications in drug discovery and development. The protocols outlined below cover key chemical transformations targeting these functional groups, including intramolecular cyclization to form benzofurans, Knoevenagel condensation to yield cinnamic acid derivatives, ester and amide formation from the carboxylic acid moiety, and reductive amination of the aldehyde.
Synthesis of Starting Material
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthesis route.
Materials:
-
2-hydroxy-3-methoxybenzaldehyde (o-vanillin)
-
Ethyl 2-bromopropanoate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Etherification: To a solution of 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-bromopropanoate (1.2 equivalents) dropwise to the reaction mixture.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 1 M sodium hydroxide solution.
-
Stir the mixture at room temperature or gentle heat (50 °C) until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with 1 M hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Derivatization of the Aldehyde Functional Group
The aldehyde group is a versatile handle for various chemical transformations, including cyclizations, condensations, and reductive aminations.
Protocol 2: Intramolecular Cyclization to 7-methoxy-2-methylbenzofuran-3-yl acetate
This protocol is adapted from the cyclization of a similar nitro-substituted compound and describes a Perkin-type reaction.[1]
Materials:
-
This compound
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Toluene
Procedure:
-
A mixture of this compound (1 equivalent) and anhydrous sodium acetate (10 equivalents) in acetic anhydride (a significant excess, acting as both reagent and solvent) is heated.[1]
-
The reaction is typically carried out at reflux for several hours.[1]
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled and poured into ice water.
-
The product is extracted with a suitable organic solvent like toluene.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product can be purified by column chromatography.
Protocol 3: Knoevenagel Condensation with Malononitrile
This protocol is a general procedure for the Knoevenagel condensation of a phenolic aldehyde.[2]
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add malononitrile (1 equivalent) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).[2]
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.[2]
-
Upon completion, cool the mixture to room temperature to allow the product to precipitate.
-
Filter the solid, wash with cold ethanol, and dry to obtain the cinnamic acid derivative.
Protocol 4: Reductive Amination with a Primary Amine
This protocol provides a general method for the reductive amination of an aromatic aldehyde.[3][4][5]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Methanol
-
Acetic acid (catalyst, if needed)
Procedure:
-
Dissolve this compound (1 equivalent) and the primary amine (1-1.2 equivalents) in DCM.
-
Add a catalytic amount of acetic acid (optional, can facilitate imine formation).
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Derivatization of the Carboxylic Acid Functional Group
The carboxylic acid moiety can be readily converted into esters and amides, which are common functional groups in drug molecules.
Protocol 5: Esterification with an Alcohol
This protocol outlines a standard procedure for esterification using a coupling agent.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP in DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC or EDC (1.1 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Purify the ester by column chromatography.
Protocol 6: Amide Synthesis with a Primary or Secondary Amine
This protocol describes a general method for amide bond formation.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1 equivalent) in DMF.
-
Add the amine (1.1 equivalents), BOP or HATU (1.2 equivalents), and DIPEA (2-3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Purify the amide by column chromatography or recrystallization.
Quantitative Data Summary
The following tables summarize expected yields and key characterization data for the described derivatization reactions based on literature for similar compounds. Actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Expected Yields for Derivatization Reactions
| Protocol | Derivatization Reaction | Product Type | Expected Yield (%) | Reference |
| 2 | Intramolecular Cyclization | Benzofuran derivative | 40-60 | [1] |
| 3 | Knoevenagel Condensation | Cinnamic acid derivative | 80-95 | [2] |
| 4 | Reductive Amination | Secondary amine | 70-90 | [5] |
| 5 | Esterification | Ester | 75-95 | |
| 6 | Amide Synthesis | Amide | 70-90 | [6] |
Table 2: Spectroscopic Data for Representative Derivative Classes
| Derivative Class | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) | Reference |
| Benzofuran-2-carboxylic acid derivatives | Aromatic protons (7.0-8.0), Furan proton (~7.2) | Carbonyl carbon (~160-165), Aromatic carbons (110-155) | C=O stretch (1680-1720), C-O-C stretch (1200-1250) | [M]+, characteristic fragmentation | [7][8][9] |
| Cinnamic acid derivatives | Vinylic protons (6.3-7.8, J≈16 Hz for trans), Aromatic protons (6.8-7.8) | Carbonyl carbon (~165-170), Vinylic carbons (115-145), Aromatic carbons (110-160) | C=O stretch (1670-1700), C=C stretch (1625-1640) | [M]+ or [M-H]⁻, loss of CO₂ | [10][11][12] |
Visualizations
The following diagrams illustrate the key derivatization pathways and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(2-Formyl-6-methoxyphenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Formyl-6-methoxyphenoxy)propanoic acid is a multifaceted organic compound with potential applications in synthetic chemistry and drug discovery. Its structure, featuring a carboxylic acid, an aldehyde, and a methoxy-substituted aromatic ring, presents a versatile scaffold for the synthesis of more complex molecules and novel chemical entities. This document provides a putative synthesis protocol and key physicochemical data for this compound, based on established chemical principles, to guide researchers in their experimental endeavors.
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is provided below. These values are essential for predicting its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₅ | PubChem[1] |
| Molecular Weight | 224.21 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 590395-57-6 | PubChem[1] |
| SMILES | CC(C(=O)O)OC1=C(C=CC=C1OC)C=O | PubChem[1] |
Proposed Synthetic Protocol: Williamson Ether Synthesis
The following protocol outlines a potential method for the synthesis of this compound. This procedure is based on the well-established Williamson ether synthesis, a common and reliable method for forming ethers. A similar approach has been documented for the synthesis of related structures such as 3-(2-Formylphenoxy)propanoic acid[2].
Reaction Scheme:
Caption: Proposed two-step synthesis of this compound.
Materials and Reagents:
-
2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)
-
Ethyl 2-bromopropanoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Experimental Procedure:
Step 1: Synthesis of Ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate
-
To a stirred solution of 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
To this suspension, add ethyl 2-bromopropanoate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the potassium salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ester from Step 1 in a mixture of ethanol and 1 M aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature for 4-8 hours, or until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.
-
A precipitate of the carboxylic acid should form. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Collect the precipitate by filtration, or if extracted, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the proposed synthetic and purification process.
Caption: Workflow for the synthesis and purification of the target compound.
Biological Activity and Applications
Currently, there is limited publicly available information regarding the specific biological activities or established applications of this compound. However, the structural motifs present in the molecule suggest potential for further investigation. The carboxylic acid and aldehyde functionalities are amenable to a variety of chemical transformations, making this compound a potentially valuable building block in the synthesis of libraries for drug screening. For instance, related methoxyphenoxy propionic acid derivatives have been explored for various biological activities.
Disclaimer
The experimental protocol provided is a proposed method based on standard organic chemistry principles and should be adapted and optimized by qualified personnel. All laboratory work should be conducted with appropriate safety precautions. The biological potential of this compound is speculative and requires experimental validation.
References
Application Notes and Protocols: 2-(2-Formyl-6-methoxyphenoxy)propanoic Acid in Medicinal Chemistry Design
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct biological activity and extensive medicinal chemistry applications for 2-(2-Formyl-6-methoxyphenoxy)propanoic acid are not widely reported in publicly available literature. The following application notes are based on the established activities of structurally related phenoxyacetic and phenoxypropanoic acid derivatives, which serve as a predictive framework for the potential applications of the title compound. The primary focus will be on the design of selective anti-inflammatory agents.
Introduction: The Phenoxypropanoic Acid Scaffold
The phenoxypropanoic acid moiety is a key pharmacophore found in several classes of biologically active compounds. A prominent example is the class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes Naproxen, a well-known inhibitor of cyclooxygenase (COX) enzymes.[1] The general structure, consisting of an aromatic ring linked to a propanoic acid via an ether linkage, provides a versatile scaffold for designing molecules that can interact with various biological targets. The specific substitutions on the phenyl ring and the propanoic acid chain are critical for determining the compound's potency, selectivity, and pharmacokinetic properties.
The title compound, this compound, possesses key structural features that suggest potential for development as a medicinal agent:
-
Carboxylic Acid Group: Essential for interacting with key residues (like Arginine) in the active sites of enzymes such as COX.
-
Phenoxy Ring: Provides a base for aromatic interactions within a target's binding pocket.
-
Formyl and Methoxy Substituents: These groups can be modified to fine-tune electronic properties, steric bulk, and hydrogen bonding potential, thereby influencing target affinity and selectivity. The formyl group, in particular, offers a reactive handle for creating derivatives and libraries of new chemical entities.[2][3]
Potential Application: Selective COX-2 Inhibition for Anti-Inflammatory Drug Design
A highly promising application for this scaffold is in the development of selective COX-2 inhibitors. The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection, and COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[4] Selective inhibition of COX-2 over COX-1 is a key strategy to develop anti-inflammatory drugs with reduced gastrointestinal side effects.[5]
Recent studies on derivatives of 2-(2-formylphenoxy)acetic acid have demonstrated potent and selective COX-2 inhibition.[6] These findings provide a strong rationale for exploring this compound and its derivatives for the same purpose.
Quantitative Data from Analogous Compounds
The following data is from a study on phenoxyacetic acid-based hydrazone derivatives, which serve as excellent surrogates for predicting the potential of the this compound scaffold.[5][6]
Table 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibitory Activity of Selected Analogs
| Compound Reference | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
| 5c | 2-(2-((2-benzoylhydrazono)methyl)phenoxy)acetic acid | 14.50 ± 0.11 | 0.13 ± 0.06 | 111.53 |
| 5d | 2-(4-bromo-2-((2-benzoylhydrazono)methyl)phenoxy)acetic acid | 8.98 ± 0.09 | 0.08 ± 0.01 | 112.25 |
| 5f | 2-(4-bromo-2-((2-(4-chlorobenzoyl)hydrazono)methyl)phenoxy)acetic acid | 8.00 ± 0.06 | 0.06 ± 0.01 | 133.34 |
| Celecoxib (Control) | - | 14.93 ± 0.05 | 0.05 ± 0.02 | 298.6 |
| Data sourced from a 2024 study by El-Sayed et al. on phenoxyacetic acid derivatives.[6] |
Table 2: In Vivo Anti-inflammatory Activity of Selected Analogs (Carrageenan-induced Paw Edema Model)
| Compound Reference | % Inhibition of Paw Thickness | % Inhibition of Paw Weight |
| 5f | 63.35% | 68.26% |
| 7b | 46.51% | 64.84% |
| Data reflects activity at a specific time point post-carrageenan injection. Sourced from El-Sayed et al. (2024).[6] |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from studies on structurally similar compounds.[6]
General Synthesis Protocol for Phenoxypropanoic Acid Derivatives
This protocol outlines the synthesis of the core scaffold, which can be adapted for this compound.
Step 1: Etherification
-
To a solution of the substituted phenol (e.g., 2-formyl-6-methoxyphenol) (20 mmol) in 30 mL of dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (40 mmol).
-
Add ethyl 2-bromopropanoate (20 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ethyl ester derivative.
Step 2: Hydrolysis
-
Dissolve the crude ethyl ester from Step 1 in a mixture of methanol (MeOH) and 10% aqueous sodium hydroxide (NaOH).
-
Stir the mixture at 20°C for 12 hours.
-
After the reaction is complete (monitored by TLC), acidify the mixture with 1M hydrochloric acid (HCl) to precipitate the carboxylic acid product.
-
Filter the precipitate, wash with cold water, and dry to obtain the final 2-(phenoxy)propanoic acid derivative.
In Vitro COX-1/COX-2 Inhibition Assay Protocol
This protocol determines the IC₅₀ values for the inhibition of COX-1 and COX-2.
-
Enzyme Preparation: Use commercially available ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Mixture: In a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), add the enzyme, heme, and the test compound at various concentrations.
-
Incubation: Pre-incubate the mixture at room temperature for 15 minutes.
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Termination: After a set time (e.g., 2 minutes), terminate the reaction by adding a solution of HCl.
-
Quantification: Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial enzyme immunoassay (EIA) kit.
-
Calculation: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition versus the log of the inhibitor concentration.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Protocol
This is a standard animal model to assess acute anti-inflammatory activity.
-
Animal Model: Use adult male Wistar rats (or a similar appropriate model).
-
Grouping: Divide animals into groups: a control group (vehicle), a reference drug group (e.g., Celecoxib), and test compound groups.
-
Dosing: Administer the test compounds and reference drug orally at a predetermined dose (e.g., 10 mg/kg) one hour before inducing inflammation.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 6 hours).
-
Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point.
Visualizations: Pathways and Workflows
COX-2 Signaling Pathway in Inflammation
Caption: COX-2 pathway in inflammation and point of inhibition.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis and biological evaluation.
Structure-Activity Relationship (SAR) Logic
Caption: Key structural elements and their roles in activity.
References
- 1. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-Formylphenoxyacetic acid | 6280-80-4 [smolecule.com]
- 3. 2-ホルミルフェノキシ酢酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Facebook [cancer.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Biological Activity Screening of 2-(2-Formyl-6-methoxyphenoxy)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid represent a novel class of compounds with significant therapeutic potential. Structurally related to various biologically active molecules, including methoxyflavones and other propanoic acid derivatives, this scaffold is a promising starting point for the discovery of new agents with anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The presence of the formyl, methoxy, and propanoic acid moieties offers multiple points for chemical modification, allowing for the generation of diverse libraries for biological screening. These application notes provide a comprehensive framework for the initial biological evaluation of this compound class.
Synthesis of Derivatives
A general synthetic protocol for generating a library of this compound derivatives can be conceptualized, starting from commercially available precursors. The core structure can be modified at several positions to explore the structure-activity relationship (SAR). Key modifications could include:
-
Modification of the formyl group: Conversion to oximes, hydrazones, or Schiff bases to explore the impact on biological activity.
-
Derivatization of the carboxylic acid: Esterification or amidation to modulate physicochemical properties such as lipophilicity and cell permeability.
-
Substitution on the aromatic ring: Introduction of various substituents to investigate their influence on target engagement.
A generalized synthetic workflow is depicted below.
Caption: General synthetic workflow for the generation of a derivative library.
Biological Activity Screening Protocols
A tiered screening approach is recommended to efficiently evaluate the biological activities of the synthesized derivatives.
Anticancer Activity Screening
The anticancer potential of the derivatives can be assessed using a panel of human cancer cell lines.
a. Cell Viability Assay (MTT Assay)
This initial screen determines the cytotoxic effects of the compounds on cancer cells.
Protocol:
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation:
Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Parent Compound | >100 | >100 | >100 |
| Derivative 1 (Oxime) | 25.3 | 32.1 | 18.9 |
| Derivative 2 (Amide) | 15.8 | 21.5 | 12.4 |
| Derivative 3 (Ester) | 45.2 | 58.7 | 39.6 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
b. Apoptosis Induction Assay (Annexin V/PI Staining)
To determine if the observed cytotoxicity is due to apoptosis.
Protocol:
-
Cell Treatment: Treat cancer cells with the compounds at their respective IC50 concentrations for 24 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
c. Potential Signaling Pathway Involvement
Compounds from this class may exert their anticancer effects through modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.
Caption: Postulated inhibition of the PI3K/Akt signaling pathway by test compounds.
Anti-inflammatory Activity Screening
The anti-inflammatory properties of the derivatives can be evaluated by measuring their ability to inhibit the production of inflammatory mediators in activated macrophages.
a. Nitric Oxide (NO) Inhibition Assay
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
-
Griess Assay: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 values.
Data Presentation:
Table 2: Anti-inflammatory Activity of Derivatives (NO Inhibition IC50 in µM)
| Compound ID | IC50 (µM) |
| Parent Compound | >100 |
| Derivative 1 (Oxime) | 42.5 |
| Derivative 2 (Amide) | 28.9 |
| Derivative 3 (Ester) | 65.1 |
| Indomethacin | 15.2 |
b. Pro-inflammatory Cytokine Measurement (ELISA)
Measure the levels of key pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant of LPS-stimulated macrophages treated with the test compounds using commercial ELISA kits.
c. Potential Signaling Pathway Involvement
The anti-inflammatory effects could be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Postulated inhibition of the NF-κB signaling pathway by test compounds.
Antimicrobial Activity Screening
The antimicrobial potential of the derivatives can be assessed against a panel of pathogenic bacteria and fungi.
a. Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of the compounds.
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth media.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Data Presentation:
Table 3: Antimicrobial Activity of Derivatives (MIC in µg/mL)
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Parent Compound | >128 | >128 | >128 |
| Derivative 1 (Oxime) | 32 | 64 | 32 |
| Derivative 2 (Amide) | 16 | 32 | 16 |
| Derivative 3 (Ester) | 64 | >128 | 64 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
b. Postulated Mechanism of Action
For compounds with antimicrobial activity, a potential mechanism could involve the disruption of the microbial cell membrane, leading to leakage of intracellular contents and cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid | MDPI [mdpi.com]
- 5. Anti-inflammatory and analgetic properties of d-2-(6'-methoxy-2'-naphthyl)-propionic acid (naproxen) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Potential impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted starting materials: Such as 2-hydroxy-3-methoxybenzaldehyde or a 2-halopropanoic acid derivative.
-
Byproducts of synthesis: If prepared via a Williamson ether synthesis, potential byproducts could result from elimination reactions.[1][2][3]
-
Over-oxidation or reduction products: The aldehyde functional group could be oxidized to a carboxylic acid or reduced to an alcohol under certain conditions.
-
Decarboxylation products: The propanoic acid moiety may be susceptible to decarboxylation under harsh thermal conditions.
-
Residual solvents: Solvents used in the synthesis and workup procedures.
Q2: What are the general stability considerations for this compound during purification and storage?
A2: The aldehyde group in the molecule can be sensitive to both oxidation and strong reducing agents. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern. The formyl group's stability can also be affected by strongly acidic or basic conditions.[4] For long-term storage, it is recommended to keep the purified material in a cool, dark, and dry place.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful tool for quantifying the purity and detecting impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with distinct proton or carbon signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in identifying unknown impurities.
-
Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of a purification process.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The compound is coming out of solution above its melting point, possibly due to a supersaturated solution or the presence of impurities that depress the melting point. | - Re-heat the solution and add a small amount of additional "good" solvent to decrease the saturation. - Try a different solvent system with a lower boiling point. - Induce crystallization at a lower temperature by scratching the inside of the flask or adding a seed crystal.[5] |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the nucleation process is inhibited. | - Evaporate some of the solvent to increase the concentration. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). - Induce crystallization by scratching the flask or adding a seed crystal.[6] |
| Low recovery of purified material. | The compound has significant solubility in the mother liquor, or too much solvent was used. | - Minimize the amount of hot solvent used to dissolve the crude product. - Cool the crystallization mixture for a longer period or at a lower temperature to maximize crystal formation. - Concentrate the mother liquor and attempt a second crystallization. |
| Crystals are colored despite the pure compound being white/colorless. | Colored impurities are trapped within the crystal lattice. | - Perform a charcoal treatment on the hot solution before filtration and cooling. - A second recrystallization may be necessary. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not move from the origin (low Rf). | The eluent is not polar enough to move the polar compound up the stationary phase. | - Gradually increase the polarity of the mobile phase. For normal phase silica gel, this could involve increasing the percentage of a polar solvent like ethyl acetate or methanol in a nonpolar solvent like hexane.[7][8] |
| Compound runs with the solvent front (high Rf). | The eluent is too polar. | - Decrease the polarity of the mobile phase. For example, increase the proportion of the nonpolar solvent. |
| Poor separation of the desired compound from impurities (streaking or overlapping bands). | The chosen solvent system does not provide adequate resolution. The column may be overloaded. | - Optimize the solvent system using TLC with various solvent mixtures to achieve better separation. - Consider using a different stationary phase, such as alumina or a bonded phase, which may offer different selectivity.[7][9] - Ensure the amount of crude material loaded onto the column is appropriate for the column size. |
| Product elutes as a broad band. | Diffusion on the column, or interactions with the stationary phase. | - For acidic compounds like this one, adding a small amount of acetic acid to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid group. |
Data Presentation
Table 1: Suggested Starting Solvent Systems for Purification
The following table provides suggested starting solvent systems for recrystallization and column chromatography based on the purification of structurally related polar aromatic carboxylic acids. Optimization will be required for this compound.
| Purification Technique | Solvent System (starting suggestions) | Rationale & Notes |
| Recrystallization | - Ethyl acetate / Hexane - Acetone / Water - Toluene | The use of a solvent/anti-solvent system is often effective. The compound should be soluble in the "good" solvent (e.g., ethyl acetate, acetone) and insoluble in the "poor" solvent (e.g., hexane, water). Toluene can be a good single solvent for aromatic acids. |
| Normal Phase Column Chromatography | - Hexane / Ethyl Acetate gradient (e.g., starting with 10% ethyl acetate and gradually increasing) - Dichloromethane / Methanol gradient (for highly polar impurities) | A gradient elution is recommended to separate compounds with a range of polarities. The addition of a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can improve the resolution of acidic compounds.[8] |
| Reversed-Phase HPLC | - Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | A common mobile phase for the analysis of polar aromatic compounds. The acid is added to suppress the ionization of the carboxylic acid and improve peak shape.[10][11] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a potential recrystallization solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Develop a suitable solvent system using TLC that gives the desired compound an Rf value of approximately 0.2-0.4 and separates it from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. If a gradient elution is used, gradually increase the polarity of the mobile phase.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. byjus.com [byjus.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 10. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 11. akjournals.com [akjournals.com]
Technical Support Center: Synthesis of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low or No Product Yield | 1. Incomplete Deprotonation of Phenol: The base used may be too weak to fully deprotonate the hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde.[1] | - Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3).[1][2] - Ensure anhydrous (dry) conditions, as water can quench strong bases like NaH.[1] | Increased formation of the phenoxide nucleophile, leading to a higher reaction rate and improved product yield. |
| 2. Unreactive Alkyl Halide: The 2-halopropanoic acid or its ester may be insufficiently reactive. | - Consider using an alkyl halide with a better leaving group (I > Br > Cl). An iodide salt can be added to facilitate a halide exchange.[3] | Enhanced rate of the SN2 reaction. | |
| 3. Unfavorable Reaction Temperature: The reaction may be too slow at lower temperatures.[2] | - Gradually increase the reaction temperature, typically within the range of 50-100 °C for Williamson ether synthesis.[2][3] Be aware that higher temperatures can promote side reactions.[2] | An accelerated reaction rate, leading to higher conversion to the desired product. | |
| Presence of Significant Impurities | 1. C-Alkylation of the Phenoxide: The propanoic acid moiety may have attached to the aromatic ring instead of the phenolic oxygen. This is a known side reaction with phenoxides.[1][2] | - Use a polar aprotic solvent like DMF (N,N-dimethylformamide) or acetonitrile, as these favor O-alkylation.[2] Protic solvents can increase C-alkylation.[2] | Increased selectivity for the desired O-alkylated product over the C-alkylated byproduct. |
| 2. Elimination (E2) Reaction: If using a secondary alkyl halide like 2-bromopropanoic acid, an elimination reaction can compete with the desired SN2 substitution, forming an alkene.[2][3] | - Maintain a lower reaction temperature, as this generally favors substitution over elimination.[2] | A reduction in the formation of the alkene byproduct and a corresponding increase in the ether product yield. | |
| 3. Unreacted Starting Materials: Incomplete reaction due to factors mentioned under "Low or No Product Yield". | - Re-evaluate base strength, reaction time, and temperature as described above. | Increased consumption of starting materials and higher product yield. | |
| 4. Di-alkylation or other side reactions of the aldehyde: The aldehyde group might undergo reactions under basic conditions. | - Protect the aldehyde group before the ether synthesis and deprotect it afterward. | Prevention of undesired reactions at the aldehyde functionality. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most probable synthetic route is a Williamson ether synthesis. This involves the reaction of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) with a 2-halopropanoic acid (e.g., 2-bromopropanoic acid) or its corresponding ester in the presence of a base.[4] An alternative, though less common, route could involve the formylation of 2-(2-methoxyphenoxy)propanoic acid via a reaction like the Reimer-Tiemann reaction.[5][6]
Q2: What are the key side reactions to be aware of during the Williamson ether synthesis for this compound?
The primary side reactions of concern are:
-
C-alkylation: The electrophile (propanoic acid derivative) attacks the carbon of the aromatic ring instead of the oxygen of the phenoxide.[1][2]
-
E2 Elimination: Particularly when using a secondary alkyl halide, the base can abstract a proton, leading to the formation of an alkene instead of the desired ether.[2][3]
-
Hydrolysis of the alkyl halide: If water is present in the reaction mixture, it can react with the alkyl halide, especially under basic conditions.[2]
Q3: How can I minimize the formation of byproducts?
To minimize byproducts:
-
Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation over C-alkylation.[2]
-
Employ a primary alkyl halide if an alternative synthetic route allows, as they are less prone to elimination reactions.[2]
-
Maintain the reaction at a lower temperature to reduce the likelihood of E2 elimination.[2]
-
Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the alkyl halide.[2]
Q4: Which analytical techniques are best for identifying the main product and potential side products?
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This is invaluable for structural elucidation of the desired product and for identifying and quantifying impurities.
-
Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS): This helps to determine the molecular weight of the components in the reaction mixture, aiding in the identification of the product and byproducts.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups such as the carboxylic acid, aldehyde, and ether linkages.
Experimental Protocols
General Protocol for the Synthesis of this compound via Williamson Ether Synthesis:
-
Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxy-3-methoxybenzaldehyde in a suitable anhydrous polar aprotic solvent (e.g., DMF).
-
Add a slight excess of a suitable base (e.g., potassium carbonate) to the solution.
-
Stir the mixture at room temperature for a designated period (e.g., 1 hour) to ensure complete formation of the phenoxide.
-
Alkylation: Slowly add a 2-halopropanoic acid ester (e.g., ethyl 2-bromopropanoate) to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Work-up and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolyze the resulting ester to the carboxylic acid using standard procedures (e.g., treatment with aqueous sodium hydroxide followed by acidification).
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Visualizations
Caption: Synthetic pathway and major side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
Technical Support Center: Synthesis of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid. Our aim is to help you improve reaction yields and overcome common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound are a common issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
-
Incomplete Deprotonation: The phenolic hydroxyl group of 2-formyl-6-methoxyphenol (vanillin) must be fully deprotonated to form the more nucleophilic phenoxide ion. If the base is not strong enough or used in insufficient quantity, the reaction will be incomplete.
-
Solution: Switch to a stronger base such as sodium hydride (NaH) or potassium hydride (KH), which irreversibly deprotonates the phenol.[1] Ensure you are using at least a slight excess (1.1-1.2 equivalents) of the base.
-
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessively high temperatures can promote side reactions, such as elimination or decomposition of starting materials.
-
Solution: The optimal temperature often depends on the solvent and base used. For milder bases like potassium carbonate (K₂CO₃), heating to 50-80°C may be necessary.[1] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Poor Quality of Reagents or Solvents: The presence of moisture in the solvent or impurities in the starting materials can significantly impact the reaction outcome.
-
Solution: Use anhydrous solvents, especially when working with highly reactive bases like NaH. Ensure the purity of your 2-formyl-6-methoxyphenol and 2-halopropanoic acid.
-
Q2: I am observing a significant amount of a byproduct that is difficult to separate from my desired product. How can I identify and minimize its formation?
A2: A likely byproduct in this synthesis is the result of C-alkylation, where the propanoic acid moiety attaches to the aromatic ring instead of the phenolic oxygen. Another possibility is the self-condensation of the starting aldehyde.
-
Identification of Byproducts:
-
TLC: The polarity of the byproduct will likely differ from the desired product. C-alkylation products may have similar polarity, making separation challenging.
-
NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for structure elucidation. Look for unexpected aromatic proton splitting patterns or the absence of the characteristic ether linkage signals.
-
Mass Spectrometry (MS): MS will help determine the molecular weight of the byproduct, confirming if it is an isomer of the desired product or a different compound altogether.
-
-
Minimizing Byproduct Formation:
-
Choice of Base and Solvent: The choice of base and solvent can influence the O- versus C-alkylation ratio. Less polar, aprotic solvents may favor O-alkylation.
-
Slow Addition of Alkylating Agent: Adding the 2-halopropanoic acid slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, which can favor the desired reaction pathway.
-
Use of a Phase-Transfer Catalyst: In biphasic systems (e.g., using NaOH or KOH), a phase-transfer catalyst can facilitate the transfer of the phenoxide to the organic phase, potentially improving selectivity for O-alkylation.[2]
-
Q3: The reaction seems to stall before all the starting material is consumed. What could be the reason?
A3: A stalled reaction can be frustrating. Here are a few potential causes:
-
Deactivation of the Base: If there is residual moisture in your reaction setup, it will quench the strong base, rendering it ineffective.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and handle hygroscopic bases under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Reaction Time or Temperature: The reaction may simply be slow under the chosen conditions.
-
Solution: Monitor the reaction by TLC over a longer period. If the reaction is proceeding but is slow, consider a moderate increase in temperature.
-
-
Reversibility of the Reaction: While the Williamson ether synthesis is generally considered irreversible, under certain conditions, an equilibrium might be established.
-
Solution: Using a strong base that forms a stable salt byproduct can help drive the reaction to completion.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended starting material ratio for the synthesis?
A: To favor the desired mono-alkylation, it is common practice to use a slight excess of the alkylating agent, 2-halopropanoic acid (typically 1.1 to 1.2 equivalents), relative to 2-formyl-6-methoxyphenol. Using a large excess of the alkylating agent should be avoided as it can increase the likelihood of side reactions.
Q: Which halogen on the propanoic acid is best: chloro, bromo, or iodo?
A: The reactivity of the C-X bond in the alkylating agent follows the trend I > Br > Cl.[3] Therefore, 2-bromopropanoic acid or 2-iodopropanoic acid will react faster than 2-chloropropanoic acid. However, 2-chloropropanoic acid is often more readily available and less expensive. The choice may depend on a balance of reactivity, cost, and availability.
Q: What are the best solvents for this reaction?
A: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are commonly used for Williamson ether synthesis.[1][4] They are effective at solvating the cation of the base, leaving the alkoxide anion more nucleophilic. The choice of solvent can also be influenced by the base being used. For instance, when using NaH, anhydrous DMF or THF is a good choice.[1]
Q: How can I effectively monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[1] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials and the product. The disappearance of the starting phenol and the appearance of a new, typically less polar, product spot indicate the reaction is proceeding. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of Aryloxypropanoic Acids (General Trends)
| Parameter | Condition 1 | Yield Trend | Condition 2 | Yield Trend | Rationale |
| Base | K₂CO₃ | Moderate | NaH | High | Stronger bases lead to more complete deprotonation of the phenol. |
| Solvent | Ethanol | Lower | DMF | Higher | Polar aprotic solvents enhance the nucleophilicity of the phenoxide. |
| Temperature | Room Temp | Low | 60-80°C | High | Provides necessary activation energy, but too high can increase side reactions. |
| Alkylating Agent | 2-chloropropanoic acid | Slower reaction | 2-bromopropanoic acid | Faster reaction | C-Br bond is weaker and a better leaving group than C-Cl. |
Note: This table represents general trends observed in Williamson ether syntheses. Optimal conditions for the synthesis of this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound using Potassium Carbonate
This protocol provides a general procedure that can be optimized.
Materials:
-
2-Formyl-6-methoxyphenol (vanillin)
-
2-Bromopropanoic acid
-
Potassium carbonate (K₂CO₃), finely ground
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-formyl-6-methoxyphenol (1.0 equivalent) and anhydrous DMF.
-
Base Addition: Add finely ground potassium carbonate (1.5 equivalents) to the solution.
-
Addition of Alkylating Agent: Stir the suspension vigorously at room temperature for 30 minutes. Then, add 2-bromopropanoic acid (1.2 equivalents) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 70-80°C and stir until TLC analysis indicates the completion of the reaction (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic solids.
-
Pour the filtrate into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with 1 M HCl, followed by water and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Stability of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid under different conditions
Welcome to the technical support center for 2-(2-Formyl-6-methoxyphenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to troubleshoot potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on its chemical structure, which contains a phenolic ether, an aldehyde, and a carboxylic acid functional group, the primary factors affecting its stability are expected to be:
-
pH: Phenolic compounds are known to be more stable in acidic conditions and can degrade at higher pH.[1][2]
-
Light: Exposure to sunlight and UV light can lead to the degradation of phenolic compounds.[3][4]
-
Temperature: Elevated temperatures can accelerate degradation.[4][5]
-
Oxidation: The aldehyde group is susceptible to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, the compound should be stored in a cool, dry, and dark place.[6] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.[7] For solutions, refrigeration (2-8°C) is advisable.
Q3: I am observing a change in the color of my sample solution. What could be the cause?
A3: A color change in your solution may indicate degradation of the compound. This could be due to oxidation of the phenolic group or other chromophoric degradation products. It is recommended to re-analyze the sample for purity and consider preparing fresh solutions.
Q4: My analytical results show unexpected peaks. How can I determine if these are degradation products?
A4: The appearance of new peaks in your chromatogram suggests the formation of impurities or degradation products. To confirm this, you can perform forced degradation studies (stress testing) under various conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[8][9][10] Comparing the retention times of the peaks in your sample with those from the forced degradation studies can help identify them.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during the handling and analysis of this compound.
Issue 1: Poor Reproducibility in Analytical Assays
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | Prepare fresh stock and working solutions daily. Protect solutions from light by using amber vials or covering them with aluminum foil. Store solutions at 2-8°C when not in use. |
| pH Effects | Ensure the pH of your mobile phase and sample diluent is consistent and preferably acidic to enhance the stability of the phenolic group.[1][2] |
| Oxidation | If working with the compound for extended periods, consider sparging your solutions with an inert gas like nitrogen to remove dissolved oxygen. |
Issue 2: Loss of Compound Potency Over Time
| Potential Cause | Troubleshooting Steps |
| Inappropriate Storage | Review your storage conditions. The solid compound should be stored in a tightly sealed container in a cool, dark, and dry place.[6] Solutions should be stored at low temperatures. |
| Hydrolysis | In aqueous solutions, especially at neutral to high pH, the ester linkage could be susceptible to hydrolysis, and the aldehyde may undergo reactions. Maintain a slightly acidic pH if the experimental conditions allow. |
| Photodegradation | Minimize exposure to light during all experimental procedures. Use low-actinic glassware and work in a dimly lit area if possible.[3] |
Summary of Expected Stability
The following table summarizes the expected stability of this compound under various stress conditions based on the known stability of its functional groups. This is a qualitative guide, and quantitative degradation will depend on the specific conditions and duration of exposure.
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Likely stable | Minimal degradation expected. |
| Basic (e.g., 0.1 M NaOH) | Likely unstable | Degradation of the phenolic group, potential hydrolysis. |
| Oxidative (e.g., 3% H₂O₂) | Likely unstable | Oxidation of the aldehyde to a carboxylic acid. |
| Thermal (e.g., 60°C) | Moderately stable to unstable | Accelerated degradation, potential decarboxylation. |
| Photolytic (e.g., UV light) | Likely unstable | Photodegradation of the aromatic ring and aldehyde. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[8][9][10][11]
Objective: To determine the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (or other suitable organic solvent)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature or heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). After the specified time, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Place a sample of the solid compound and a separate sample of the stock solution in an oven at a controlled temperature (e.g., 60°C or 80°C) for a specified time.
-
Photolytic Degradation: Expose a sample of the solid compound and a separate sample of the stock solution to a photostability chamber with a light source (e.g., UV and visible light) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
After exposure to the stress conditions, dilute the samples to a suitable concentration for analysis.
-
Analyze all samples (including an unstressed control) by a suitable stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
- 1. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aksci.com [aksci.com]
- 7. 590395-57-6|this compound|BLD Pharm [bldpharm.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(2-Formyl-6-methoxyphenoxy)propanoic acid
This technical support guide provides researchers, scientists, and drug development professionals with information on common impurities that may be encountered during the synthesis of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid, along with troubleshooting advice and purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: Impurities in this compound typically arise from unreacted starting materials, side reactions during synthesis, or subsequent degradation. The most probable synthetic route is the Williamson ether synthesis. Based on this, likely impurities include:
-
Unreacted Starting Materials:
-
2-Formyl-6-methoxyphenol (o-vanillin)
-
2-Halopropanoic acid (e.g., 2-bromopropanoic acid or 2-chloropropanoic acid) or its corresponding ester.
-
-
Side-Reaction Products:
-
C-Alkylated Isomer: Alkylation may occur on the aromatic ring of 2-formyl-6-methoxyphenol instead of the intended oxygen, as the phenoxide ion is an ambident nucleophile.[1][2]
-
Elimination Byproduct: Base-catalyzed elimination of the 2-halopropanoic acid can lead to the formation of acrylic acid. This is a common competing reaction in Williamson ether synthesis, especially with secondary alkyl halides.[1][3][4][5]
-
Bis-arylated Product: In some cases, impurities such as 1,4-bis(1-carboxyethoxy)benzene can form, particularly if hydroquinone-like impurities are present in the starting materials.[6]
-
-
Residual Solvents and Reagents:
Q2: How can I assess the purity of my this compound?
A2: A combination of analytical techniques is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying the main compound and any organic impurities.[7][8][9][10][11] A reversed-phase C18 column is often a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the chemical structure of the desired product and identifying any residual solvents or major impurities.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique helps in identifying unknown impurities by providing molecular weight information.[12]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities typically cause the melting point to be depressed and broadened.[7][8]
Q3: What are the recommended methods for purifying crude this compound?
A3: The most common purification techniques for carboxylic acids like this compound are:
-
Recrystallization: This is a highly effective method for removing small amounts of impurities. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[8][13][14]
-
Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group. The crude product can be dissolved in an organic solvent and extracted into an aqueous basic solution (e.g., sodium bicarbonate). The basic aqueous layer is then washed with an organic solvent to remove neutral impurities. Finally, the aqueous layer is acidified to precipitate the purified product, which is then collected by filtration.[8][15]
-
Column Chromatography: For difficult separations or to remove impurities with similar properties, column chromatography using silica gel is a viable option.[7][8]
Impurity Summary
| Impurity Name | Potential Source | Recommended Analytical Method |
| 2-Formyl-6-methoxyphenol | Unreacted starting material | HPLC, GC-MS, NMR |
| 2-Halopropanoic Acid | Unreacted starting material | HPLC, IC (for halide) |
| C-Alkylated Isomer | Side reaction (Ring alkylation) | HPLC, LC-MS, NMR |
| Acrylic Acid | Side reaction (Elimination) | HPLC, NMR |
| Residual Solvents | Synthesis/Purification | GC-MS, NMR |
| Inorganic Salts | Reaction byproduct | Conductivity, IC |
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC or HPLC to ensure completion. Consider increasing the reaction time or temperature moderately. |
| Side Reactions: Elimination (E2) is a major competing reaction.[3] | Use a primary alkyl halide if possible. Lowering the reaction temperature can favor the desired SN2 substitution over elimination.[3] Use a polar aprotic solvent like DMF or DMSO.[2][3] | |
| Poor Work-up: Product loss during extraction or washing steps. | Ensure the pH is sufficiently low during acidification to fully precipitate the product. Minimize the amount of cold solvent used for washing crystals. | |
| Oiling out instead of crystallizing | High Impurity Level: The presence of significant impurities can inhibit crystallization. | Consider a preliminary purification step like acid-base extraction or column chromatography before attempting recrystallization.[8] |
| Incorrect Solvent: The chosen recrystallization solvent is not suitable. | Test a range of solvents or solvent mixtures. An ideal solvent dissolves the product when hot but not when cold.[7] | |
| Cooling Too Rapidly: Fast cooling can lead to the formation of an oil instead of crystals. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask or adding a seed crystal can help induce crystallization.[8] | |
| Product is still impure after purification | Ineffective Recrystallization Solvent: The solvent does not effectively differentiate between the product and the impurity. | Select a different recrystallization solvent or consider using a solvent/anti-solvent system. |
| Co-crystallization: The impurity has very similar properties to the product and crystallizes with it. | A secondary purification method, such as column chromatography, may be necessary.[8] Alternatively, converting the acid to a salt, recrystallizing the salt, and then regenerating the acid can be effective. |
Experimental Protocols
Protocol: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent, such as ethyl acetate.
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate. Carbon dioxide effervescence will occur. Vent the funnel frequently. Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Washing: The combined basic aqueous layers can be washed with a small amount of ethyl acetate to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 1 M hydrochloric acid (HCl) while stirring until the solution is acidic (pH ~2), which will cause the purified product to precipitate.[8]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to remove residual water and solvents.
Visual Diagrams
Caption: Synthetic pathway and potential impurity sources.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 10. researchgate.net [researchgate.net]
- 11. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 13. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
- 14. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]
- 15. The Williamson Ether Synthesis [cs.gordon.edu]
Technical Support Center: Synthesis of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid
Welcome to the technical support center for the synthesis of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most common method for synthesizing this compound is via a Williamson ether synthesis. This reaction involves the O-alkylation of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) with a 2-halopropanoic acid or its ester in the presence of a base.[1][2]
Q2: What are the critical starting materials and reagents for this synthesis?
A2: The key starting materials are 2-hydroxy-3-methoxybenzaldehyde and a 2-halopropanoic acid derivative (e.g., 2-bromopropanoic acid or 2-chloropropanoic acid). A suitable base, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃), is essential to deprotonate the phenol.[1][3] Common solvents for this reaction include acetone, acetonitrile, or dimethylformamide (DMF).[3]
Q3: What are the primary competing side reactions that can affect the yield and purity?
A3: The main side reactions include:
-
E2 Elimination: The base can cause the elimination of the 2-halopropanoic acid to form acrylic acid, especially at higher temperatures.[2][4]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) as well as on the oxygen atom (O-alkylation).[2][3]
-
Perkin Cyclization Byproducts: Under certain conditions, particularly during workup or subsequent steps involving heat and base, the product can undergo intramolecular cyclization, leading to the formation of various benzofuran derivatives and other heterocyclic compounds.[5][6]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1] By comparing the reaction mixture to the starting materials, you can observe the consumption of reactants and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[7]
Q5: What is a general purification strategy for the final product?
A5: After the reaction is complete, the typical workup involves quenching the reaction, removing the solvent, and then performing an acid-base extraction. The reaction mixture is often acidified with an acid like hydrochloric acid (HCl) to precipitate the crude carboxylic acid product.[8] The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation: The base may be too weak or used in insufficient quantity to fully deprotonate the 2-hydroxy-3-methoxybenzaldehyde. 2. Inactive Alkylating Agent: The 2-halopropanoic acid may have degraded or be of poor quality. 3. Low Reaction Temperature: The reaction kinetics may be too slow at the employed temperature. | 1. Base Selection: Use a stronger base like KOH or NaH. Ensure at least one molar equivalent of base is used. 2. Reagent Quality: Use a fresh or purified batch of the 2-halopropanoic acid. 3. Temperature Optimization: Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of Significant Side Products | 1. E2 Elimination: High reaction temperatures and a strong, sterically hindered base can favor elimination. 2. C-Alkylation: This is a known side reaction with phenoxides. 3. Cyclization Products: The presence of excess base and heat can promote intramolecular cyclization.[5] | 1. Temperature Control: Maintain the lowest effective temperature for the reaction. 2. Base Choice: A weaker base like K₂CO₃ might reduce elimination. 3. Reaction Conditions: Carefully control the stoichiometry of the base and the reaction time to minimize subsequent reactions. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil: The product may not crystallize easily. 2. Contamination with starting materials: Incomplete reaction. 3. Presence of multiple, hard-to-separate byproducts. | 1. Purification Technique: If recrystallization fails, consider column chromatography on silica gel. 2. Reaction Monitoring: Ensure the reaction goes to completion using TLC or HPLC. 3. Optimize Reaction: Revisit the reaction conditions to improve selectivity and reduce the formation of multiple byproducts. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a generalized procedure based on the Williamson ether synthesis of similar compounds. Researchers should optimize the conditions for their specific needs.
Materials:
-
2-hydroxy-3-methoxybenzaldehyde (1.0 eq)
-
2-bromopropanoic acid (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetone (solvent)
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-hydroxy-3-methoxybenzaldehyde in acetone, add potassium carbonate.
-
Heat the mixture to reflux for 30 minutes.
-
Slowly add 2-bromopropanoic acid to the reaction mixture.
-
Continue refluxing and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Influence of Reaction Parameters on the Synthesis of Phenoxypropanoic Acids
| Parameter | Variation | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| Base | Weak (e.g., K₂CO₃) vs. Strong (e.g., NaOH, KOH) | May be lower with weak bases due to incomplete deprotonation. | May be higher with weak bases due to reduced side reactions. | Strong bases can promote elimination and other side reactions.[4] |
| Temperature | Low vs. High | Lower temperatures may lead to slower reaction rates and lower yields. | Higher temperatures can increase the rate of side reactions (e.g., elimination), leading to lower purity.[4] | The SN2 reaction has a lower activation energy than the E2 elimination. |
| Solvent | Polar Aprotic (e.g., DMF, Acetone) vs. Polar Protic (e.g., Ethanol) | Generally higher in polar aprotic solvents. | Can be higher in polar aprotic solvents as they favor the SN2 mechanism. | Polar aprotic solvents solvate the cation, leaving a more nucleophilic alkoxide.[3] |
| Leaving Group | I > Br > Cl | Yields are typically higher with better leaving groups. | Purity is generally less affected by the leaving group itself. | The C-X bond is weaker for heavier halogens, making them better leaving groups. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Optimization of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid. The information is designed to help optimize reaction conditions, increase yields, and improve product purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common and effective strategy involves a two-step process:
-
Williamson Ether Synthesis: Formation of the ether linkage by reacting 2-methoxyphenol (guaiacol) with a 2-halopropanoic acid or its ester, such as ethyl 2-bromopropionate, in the presence of a base. This is followed by hydrolysis of the ester to yield 2-(2-methoxyphenoxy)propanoic acid.
-
Ortho-Formylation: Introduction of the formyl group at the position ortho to the hydroxyl group of a phenolic precursor. Several methods can be employed for this step, with the Reimer-Tiemann and Duff reactions being common choices. A highly selective method using magnesium chloride and paraformaldehyde is also an excellent option for achieving high ortho-selectivity.
Q2: Which ortho-formylation method is recommended for this synthesis?
A2: For substrates like 2-(2-methoxyphenoxy)propanoic acid, achieving high regioselectivity is crucial to avoid the formation of isomeric byproducts. While the Reimer-Tiemann and Duff reactions can provide the desired ortho-product, they often yield mixtures of isomers. Therefore, the magnesium chloride/triethylamine/paraformaldehyde method is highly recommended as it is reported to give exclusively ortho-formylation for many phenols.
Q3: What are the primary challenges in this synthesis?
A3: The main challenges include:
-
Low Yields: Can be caused by incomplete reactions, side reactions, or product degradation.
-
Formation of Isomeric Byproducts: Particularly in the formylation step, where the para-isomer can be formed.
-
Side Reactions: Such as C-alkylation during the Williamson ether synthesis or polymerization during formylation.
-
Purification: Separating the desired product from starting materials, isomers, and other byproducts can be challenging.
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis Step
Q: My Williamson ether synthesis of 2-(2-methoxyphenoxy)propanoic acid is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in this step can often be attributed to several factors. Below is a troubleshooting guide to address this issue.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation of Phenol | The phenoxide is the active nucleophile. Incomplete deprotonation of 2-methoxyphenol will result in unreacted starting material. | Use a sufficiently strong base (e.g., NaH, KH, or K₂CO₃) and ensure anhydrous conditions if using reactive bases like NaH. Allow adequate time for the deprotonation to complete before adding the alkyl halide. |
| Side Reaction: Elimination | The 2-halopropanoate can undergo base-catalyzed elimination to form an alkene, especially with sterically hindered bases or at high temperatures.[1] | Use a less hindered base like potassium carbonate. Maintain a moderate reaction temperature. |
| Side Reaction: C-Alkylation | The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring instead of the oxygen atom.[1] | The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation. |
| Hydrolysis of the Alkyl Halide | If water is present in the reaction mixture, the 2-halopropanoate can be hydrolyzed. | Ensure all reagents and solvents are anhydrous, especially when using moisture-sensitive bases. |
Issue 2: Formation of Isomeric Byproducts During Ortho-Formylation
Q: I am observing the formation of a significant amount of the para-formylated isomer during the synthesis. How can I improve the ortho-selectivity?
A: Achieving high ortho-selectivity is a common challenge in the formylation of phenols. The choice of reaction and reaction conditions are critical.
| Formylation Method | Factors Influencing Selectivity | Recommendations for Higher Ortho-Selectivity |
| Reimer-Tiemann Reaction | The ortho-product is generally favored due to the interaction between the phenoxide and the dichlorocarbene intermediate.[2] However, para-isomer formation is common. | The choice of counter-ion can influence selectivity; potassium is often preferred. The use of a phase-transfer catalyst can also be beneficial.[3] |
| Duff Reaction | Ortho-selectivity is typically high due to a proposed mechanism involving hydrogen bonding between the phenolic proton and the formylating agent.[4] | Ensure the reaction is run under the recommended acidic conditions (e.g., in acetic acid or trifluoroacetic acid). |
| MgCl₂/Paraformaldehyde Method | This method is reported to be highly selective for ortho-formylation, often yielding the ortho isomer exclusively for a range of phenols.[5] | This is the recommended method for maximizing ortho-selectivity. Ensure the correct stoichiometry of reagents is used. |
Issue 3: Polymerization/Resin Formation in Formylation Reaction
Q: During the formylation step, a dark, tarry residue is forming in my reaction flask. What is causing this and how can I prevent it?
A: Polymerization or resin formation is a known side reaction in formylation, particularly under harsh conditions.
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Elevated temperatures can promote the polymerization of phenols and aldehydes. | Carefully control the reaction temperature and avoid overheating. Use a temperature-controlled heating mantle or oil bath. |
| Incorrect Stoichiometry | An excess of the formylating agent or strong acid/base can lead to side reactions and polymerization. | Use the recommended stoichiometry of reagents. Consider the slow addition of the formylating agent to control the reaction rate. |
| Prolonged Reaction Time | Leaving the reaction to proceed for too long can lead to the formation of degradation and polymerization products. | Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction once the starting material is consumed. |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Methoxyphenoxy)propanoic acid (Williamson Ether Synthesis)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxyphenol (1.0 eq.) and ethyl 2-bromopropionate (1.1 eq.) in anhydrous acetone or acetonitrile.
-
Base Addition: Add finely ground potassium carbonate (1.5 eq.) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Heat the mixture to reflux for 2-4 hours.
-
Purification: Cool the reaction mixture and wash with diethyl ether to remove any unreacted starting materials. Acidify the aqueous layer with cold 2M HCl to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Ortho-Formylation using MgCl₂ and Paraformaldehyde
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous magnesium chloride (2.0 eq.) and anhydrous acetonitrile.
-
Reagent Addition: Add triethylamine (2.0 eq.) to the suspension and stir for 30 minutes. Then, add paraformaldehyde (3.0 eq.).
-
Substrate Addition: Add 2-(2-methoxyphenoxy)propanoic acid (1.0 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (around 80-85 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Reimer-Tiemann ortho-formylation reaction.
References
Troubleshooting failed reactions with 2-(2-Formyl-6-methoxyphenoxy)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Formyl-6-methoxyphenoxy)propanoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Failed Reactions
The primary application of this compound is in intramolecular cyclization reactions, such as the Perkin reaction, to synthesize benzofuran derivatives. Other potential reactions include Knoevenagel condensation and reductive amination. This guide will address common problems for each of these reaction types.
Intramolecular Cyclization (Perkin-type Reaction)
This reaction typically involves heating this compound with a dehydrating agent like acetic anhydride and a base catalyst such as sodium acetate to yield a benzofuran derivative.
Troubleshooting Guide: Intramolecular Cyclization
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Insufficient reaction temperature. | The Perkin reaction often requires high temperatures, typically in the range of 150-180°C.[1] Gradually increase the reaction temperature and monitor for product formation. |
| Inactive or wet reagents. | Use freshly opened or distilled acetic anhydride. Ensure sodium acetate is anhydrous, as moisture can inhibit the reaction.[2] | |
| Incorrect stoichiometry of reagents. | A molar excess of acetic anhydride and a near-stoichiometric amount of sodium acetate are often used. A typical ratio is 1 equivalent of the acid to 10 equivalents of sodium acetate and a large excess of acetic anhydride to act as the solvent.[3] | |
| Formation of Multiple Products | Side reactions due to prolonged heating. | While high temperatures are necessary, extended reaction times can lead to decomposition or side reactions. Monitor the reaction progress by TLC and quench it once the starting material is consumed. |
| Presence of impurities in the starting material. | Purify the this compound before use, for example, by recrystallization. | |
| Incomplete Reaction | Insufficient reaction time. | Perkin reactions can be slow.[2] Ensure the reaction is heated for an adequate duration (e.g., 5-8 hours) while monitoring via TLC. |
| Poor mixing of reagents. | Ensure efficient stirring, especially if the reaction mixture is heterogeneous. | |
| Product is a dark tar-like substance | Decomposition at high temperatures. | Consider lowering the reaction temperature and extending the reaction time. Alternatively, explore microwave-assisted synthesis which can reduce reaction times.[4] |
Experimental Workflow: Intramolecular Cyclization
References
Technical Support Center: 2-(2-Formyl-6-methoxyphenoxy)propanoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid. The information provided is based on general principles of forced degradation studies as outlined by regulatory bodies like the ICH.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they necessary for a compound like this compound?
Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability studies.[1] These studies are crucial for:
-
Identifying potential degradation products: This helps in understanding the intrinsic stability of the molecule.
-
Elucidating degradation pathways: Mapping how the molecule breaks down under various stress conditions.[1]
-
Developing and validating stability-indicating analytical methods: Ensuring that the analytical methods can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[2]
-
Informing formulation development and storage conditions: The data generated helps in developing a stable formulation and defining appropriate storage and handling conditions.[1]
Q2: What are the typical stress conditions used in forced degradation studies?
According to ICH guidelines, forced degradation studies should include exposure to a variety of conditions such as:[1]
-
Acidic hydrolysis: Using acids like hydrochloric acid or sulfuric acid (typically 0.1 M to 1 M).[1][2]
-
Basic hydrolysis: Using bases such as sodium hydroxide or potassium hydroxide (typically 0.1 M to 1 M).[1][2]
-
Oxidation: Commonly using hydrogen peroxide (H₂O₂). Other oxidizing agents like metal ions or oxygen can also be considered.[1][2]
-
Thermal stress: Exposing the solid or solution to elevated temperatures.
-
Photostability: Exposing the substance to light, typically using a combination of UV and visible light.
Q3: What is the target degradation range for these studies?
The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[2] Excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant to real-world storage conditions, making it difficult to identify the primary degradation pathways.
Q4: What if my compound, this compound, is poorly soluble in aqueous solutions for hydrolysis studies?
If the compound has low aqueous solubility, co-solvents can be used to facilitate the study.[1] It is also possible to use alcoholic acid or alcoholic base solutions.[2] When using non-aqueous conditions, it's important to select solvents that are compatible with the drug substance and the analytical methods.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. | Increase the severity of the stress condition. For example, increase the temperature, prolong the exposure time, or use a higher concentration of the stress agent (e.g., acid, base, or oxidizing agent).[1] |
| Excessive degradation (>20%) is observed. | The stress conditions are too harsh. | Reduce the severity of the stress condition. This can be achieved by lowering the temperature, shortening the exposure time, or using a lower concentration of the stress agent. |
| Poor separation of the parent compound and degradation products in HPLC analysis. | The analytical method is not stability-indicating. | The chromatographic method needs to be optimized. This may involve changing the mobile phase composition, gradient profile, column type, or detector wavelength. The goal is to achieve adequate resolution between all peaks.[2] |
| Inconsistent or irreproducible results. | Several factors could contribute, including improper sample preparation, instrument variability, or instability of degradation products. | Ensure consistent and accurate sample preparation. Neutralize acidic and basic samples before analysis to prevent further degradation.[2] Perform system suitability tests to ensure the analytical system is performing correctly. |
| Difficulty in identifying the structure of degradation products. | The degradation products may be novel compounds not present in available libraries. | Advanced analytical techniques such as mass spectrometry (MS), particularly LC-MS, and nuclear magnetic resonance (NMR) spectroscopy are required for the structural elucidation of unknown degradation products. |
Experimental Protocols
General Protocol for Forced Degradation Study
This protocol provides a general framework. Specific concentrations, temperatures, and durations will need to be optimized for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at room temperature or an elevated temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for a specified time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a specified time.
-
Thermal Degradation (Solution): Heat the stock solution at a high temperature (e.g., 70°C) for a specified time.
-
Thermal Degradation (Solid State): Expose the solid compound to high temperature in a controlled oven.
-
Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively, before analysis.[2]
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A diode-array detector (DAD) can be used for peak purity analysis.[4]
-
Hypothetical Quantitative Data Summary
The following table presents hypothetical results from a forced degradation study on this compound.
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (Hypothetical RRT) |
| 0.1 M HCl (60°C, 24h) | 12.5 | 2 | 0.85 |
| 0.1 M NaOH (RT, 4h) | 18.2 | 3 | 0.72, 1.15 |
| 3% H₂O₂ (RT, 8h) | 9.8 | 1 | 0.91 |
| Heat (70°C, 48h) | 5.3 | 1 | 1.10 |
| Photolight (ICH Q1B) | 3.1 | 1 | 0.95 |
RRT: Relative Retention Time
Visualizations
Workflow for a Forced Degradation Study
Caption: Workflow of a typical forced degradation study.
Hypothetical Degradation Pathway under Acidic Conditions
The following diagram illustrates a hypothetical degradation pathway of this compound under acidic hydrolysis, leading to the cleavage of the ether linkage.
Caption: Hypothetical acid-catalyzed degradation pathway.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. longdom.org [longdom.org]
- 3. pharmtech.com [pharmtech.com]
- 4. Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-(2-Formyl-6-methoxyphenoxy)propanoic acid
This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals working with 2-(2-Formyl-6-methoxyphenoxy)propanoic acid (CAS No: 590395-57-6).
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound is an organic building block containing an aldehyde, a carboxylic acid, an ether, and a benzene ring functional group.[1] Its key properties are summarized in the table below.
Q2: What are the primary safety hazards associated with this compound?
This compound is classified as a skin, eye, and respiratory irritant.[2] It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.[2][3] Avoid breathing dust, fumes, or vapors.[2]
Q3: What is the recommended long-term storage condition for this compound?
For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place.[2] Several suppliers recommend refrigeration at 2-8°C under an inert atmosphere.[1][4]
Q4: In which solvents is this compound soluble?
While specific solubility data is limited, related aromatic carboxylic acids are typically soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, and sparingly soluble in water.[5] For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of a compatible organic solvent before dilution.[5]
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 590395-57-6 | [1][6] |
| Molecular Formula | C₁₁H₁₂O₅ | [1][6] |
| Molecular Weight | 224.21 g/mol | [1][6] |
| Appearance | Solid (form may vary) | [7] |
| Purity | Typically ≥95% | [2][4] |
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale | Source |
| Temperature | 2-8°C, Cool, Dry Place | To minimize thermal degradation and potential side reactions. | [1][2][4] |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation, particularly of the aldehyde group. | [1][8] |
| Container | Tightly Closed, Amber Vial or Light-Protected | To prevent oxidation and photodegradation. | [2][3][5] |
| Handling | Well-ventilated area or chemical fume hood | To avoid inhalation of dust or vapors, which can cause respiratory irritation. | [2][3][9] |
| PPE | Safety Goggles, Gloves, Lab Coat | To prevent skin and eye irritation upon contact. | [2][10] |
Troubleshooting Guide
Problem: The solid has changed color (e.g., turned yellow).
-
Possible Cause: This may indicate degradation, possibly due to oxidation of the aldehyde group or exposure to light (photodegradation). Aldehydes are susceptible to oxidation, which can sometimes lead to colored impurities.[11][12]
-
Solution:
Problem: A precipitate forms when diluting a stock solution into an aqueous buffer.
-
Possible Cause: The concentration of the compound exceeds its solubility limit in the final aqueous solution. The organic co-solvent percentage may be too low to keep the compound dissolved.
-
Solution:
-
Decrease the final concentration of the compound.
-
Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, if permissible for the experiment.
-
Perform a solubility test to determine the maximum achievable concentration in your specific buffer system.
-
Problem: Experimental results are inconsistent or show a loss of activity over time.
-
Possible Cause: The compound may be degrading in your experimental medium. The aldehyde and carboxylic acid functionalities can be reactive under certain pH, temperature, or oxidative conditions.[5]
-
Solution:
-
Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[5]
-
Conduct a time-course stability study by incubating the compound in the assay medium and analyzing its concentration by HPLC at various time points.[5]
-
If instability is confirmed, consider adjusting the buffer pH or adding antioxidants if compatible with the experimental design.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of the solid. For 1 mL of a 10 mM stock, you would need 2.24 mg.
-
Dissolution: Add the solid to a sterile, amber microcentrifuge tube or glass vial. Add the appropriate volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved.
-
Storage: Store the stock solution in tightly sealed amber vials at -20°C or -80°C to minimize degradation.[5]
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol is used to intentionally degrade the compound to understand its stability profile under various stress conditions.[5] Analysis is typically performed via HPLC or UPLC.
-
Stock Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Aliquot for Stress Conditions: Divide the solution into separate, clearly labeled amber and clear glass vials for each condition.
-
Acid Hydrolysis: To one aliquot, add 0.1 M HCl. Heat at 60-80°C for 2-4 hours.
-
Base Hydrolysis: To another aliquot, add 0.1 M NaOH. Heat at 60-80°C for 2-4 hours.
-
Oxidation: Add 3-6% hydrogen peroxide (H₂O₂) to an aliquot and keep it at room temperature for several hours.[5]
-
Thermal Degradation: Heat an aliquot of the stock solution at 60-80°C.
-
Photodegradation: Expose an aliquot in a clear vial to a light source compliant with ICH Q1B guidelines (e.g., a photostability chamber) for a defined period. Keep a control sample wrapped in aluminum foil to serve as a dark control.[5]
-
Analysis: After the stress period, neutralize the acid and base samples. Dilute all samples to a suitable concentration and analyze by HPLC. Compare the chromatograms to an unstressed control to identify degradation products and calculate the percentage loss of the parent compound.
Visualizations
Caption: Workflow for proper handling and stock solution preparation.
Caption: A decision tree for troubleshooting common experimental issues.
Caption: Potential oxidative degradation pathway of the compound.
References
- 1. 590395-57-6|this compound|BLD Pharm [bldpharm.com]
- 2. aksci.com [aksci.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C11H12O5 | CID 3834708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (±)-2-(p-Methoxyphenoxy)propionic acid = 98 13794-15-5 [sigmaaldrich.com]
- 8. lookchem.com [lookchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 12. Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Bifunctional Building Blocks: 2-(2-Formyl-6-methoxyphenoxy)propanoic Acid and Its Alternatives in Chemical Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of chemical building blocks is paramount to the successful synthesis of complex molecules, including macrocyclic peptides and benzofuran derivatives. This guide provides an objective comparison of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid with other relevant building blocks, supported by experimental data to inform synthetic strategy.
This guide focuses on bifunctional building blocks that possess both an aldehyde and a carboxylic acid or a related reactive group within a constrained aromatic framework. These functionalities allow for sequential or one-pot reactions to form macrocycles or fused heterocyclic systems. We will compare the utility of this compound with salicylaldehyde derivatives and 2,6-diformylphenol derivatives, highlighting their performance in key chemical transformations.
Performance Comparison of Building Blocks
The utility of a building block is often assessed by the yield and efficiency of the reactions in which it participates. Below is a summary of reported yields for cyclization reactions using this compound's nitro-analogue and related alternative building blocks.
| Building Block | Reaction Type | Product Type | Yield (%) | Reference |
| 2-(2-Formyl-6-methoxy-4-nitrophenoxy)pentanoic acid | Perkin Cyclization | Benzofuran Derivative | 41% | [1] |
| Salicylaldehyde Ester Peptides | Ser/Thr Ligation | Cyclic Peptides | Good to Excellent | [2] |
| 3-Hydroxybenzaldehyde (as part of a multi-component reaction) | Ugi Macrocyclization | Macrocycle | 72% | [3] |
| Terephthalaldehyde (as part of a multi-component reaction) | Ugi Macrocyclization | Macrocycle | 43% | [3] |
| 2,6-Diformyl-4-methylphenol based macrocycle | Schiff Base Condensation | Dinuclear Copper Complex | High |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are representative experimental protocols for reactions involving the building blocks discussed.
Protocol 1: Synthesis of 2-Alkyl-7-methoxy-5-nitrobenzo[b]furan via Perkin Cyclization
This protocol is adapted from the synthesis utilizing a nitro-analogue of the primary topic, 2-(2-formyl-6-methoxy-4-nitrophenoxy)pentanoic acid.
Materials:
-
2-(2-Formyl-6-methoxy-4-nitrophenoxy)pentanoic acid
-
Acetic anhydride
-
Sodium acetate
Procedure:
-
A mixture of 2-(2-formyl-6-methoxy-4-nitrophenoxy)pentanoic acid (0.007 mol), acetic anhydride (35 mL), and sodium acetate (0.07 mol) is prepared.
-
The reaction mixture is heated under reflux for a specified time to effect cyclization.
-
Upon completion, the reaction is worked up to isolate the crude product.
-
The crude product is purified, for instance by chromatography, to yield the pure 2-ethyl-7-methoxy-5-nitrobenzo[b]furan. In a reported example, this procedure yielded the product as a beige solid (41% yield).[1]
Protocol 2: Peptide Macrocyclization using a Salicylaldehyde Ester
This protocol describes a general procedure for the synthesis of cyclic peptides via Ser/Thr ligation.
Materials:
-
C-terminal salicylaldehyde (SAL) ester peptide with an N-terminal Serine or Threonine
-
Pyridine/acetic acid buffer
Procedure:
-
The linear peptide precursor containing a C-terminal salicylaldehyde ester and an N-terminal serine or threonine is synthesized using solid-phase peptide synthesis.
-
The linear peptide is dissolved in a pyridine/acetic acid buffer at a concentration that favors intramolecular cyclization (e.g., 10 mM).[2]
-
The reaction is allowed to proceed until the cyclization is complete, which can be monitored by HPLC-MS.
-
The cyclic peptide is then purified by reverse-phase HPLC.
-
A final deprotection step (e.g., using TFA) may be necessary to remove any remaining side-chain protecting groups, yielding the final cyclic peptide.[2]
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of benzofurans and peptide macrocycles using the discussed building blocks.
Concluding Remarks
The choice of a bifunctional building block significantly impacts the efficiency and outcome of a synthetic route. This compound and its analogues are valuable reagents for the synthesis of benzofuran derivatives through reactions like the Perkin cyclization. For peptide macrocyclization, salicylaldehyde derivatives offer a chemoselective route via Ser/Thr ligation, often providing good to excellent yields. Other aromatic aldehydes, such as 3-hydroxybenzaldehyde and terephthalaldehyde, have demonstrated high efficiency in multicomponent macrocyclization reactions.
Researchers should consider the desired final product, the compatibility of the building block with other functional groups in the molecule, and the reported yields for similar transformations when selecting the most appropriate building block for their specific application. The experimental protocols and comparative data presented in this guide serve as a valuable resource for making these informed decisions in the pursuit of novel and complex molecular architectures.
References
A Comparative Guide to the Synthesis of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for 2-(2-Formyl-6-methoxyphenoxy)propanoic acid, a valuable building block in medicinal chemistry and organic synthesis. The routes are compared based on their reaction steps, conditions, and potential yields, supported by detailed experimental protocols.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds. The selection of an appropriate synthetic route is crucial for efficient and scalable production. This guide outlines and compares two primary strategies for its synthesis: the Williamson ether synthesis and aromatic formylation.
Data Presentation
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Aromatic Formylation |
| Starting Materials | 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), 2-halopropanoic acid/ester | 2-methoxyphenoxypropanoic acid, Chloroform/Hexamine |
| Key Reactions | Nucleophilic substitution (SN2) | Electrophilic aromatic substitution |
| Reaction Steps | 1-2 steps | 2-3 steps (including precursor synthesis) |
| Typical Reagents | K₂CO₃, NaOH, acetone, ethanol/water | NaOH, Chloroform (Reimer-Tiemann); Hexamine, acid (Duff) |
| Reaction Conditions | Reflux | Elevated temperatures |
| Reported Yields | Moderate to High (specific data not available) | Generally low to moderate for formylation step |
| Advantages | Convergent, well-established reaction | Utilizes a different disconnection approach |
| Disadvantages | Availability and reactivity of halo-acid/ester | Potentially low yields and regioselectivity issues in formylation |
Mandatory Visualization
Caption: Comparative flowchart of synthesis routes for this compound.
Experimental Protocols
Route 1: Williamson Ether Synthesis (Two-Step)
This route involves the initial formation of an ester via Williamson ether synthesis, followed by saponification to yield the desired carboxylic acid.
Step 1: Synthesis of Ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate
-
To a solution of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) (1.52 g, 10 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
To this suspension, add ethyl 2-bromopropionate (1.99 g, 11 mmol) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure intermediate ester.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ester from Step 1 in a mixture of ethanol (20 mL) and 10% aqueous sodium hydroxide solution (20 mL).
-
Stir the mixture at room temperature for 12-18 hours or gently reflux for 2-3 hours until TLC indicates the disappearance of the ester.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Route 2: Aromatic Formylation (via Reimer-Tiemann Reaction)
This route involves the synthesis of the precursor 2-(2-methoxyphenoxy)propanoic acid, followed by ortho-formylation.
Step 1: Synthesis of 2-(2-methoxyphenoxy)propanoic acid
-
Follow a similar procedure to Route 1, Step 1, using 2-methoxyphenol as the starting phenol instead of o-vanillin.
-
Hydrolyze the resulting ester as described in Route 1, Step 2, to obtain 2-(2-methoxyphenoxy)propanoic acid.
Step 2: Formylation of 2-(2-methoxyphenoxy)propanoic acid
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 2-(2-methoxyphenoxy)propanoic acid (1.96 g, 10 mmol) in a solution of sodium hydroxide (4.0 g, 100 mmol) in water (20 mL).
-
Heat the solution to 60-70°C in a water bath.
-
Add chloroform (2.4 g, 20 mmol) dropwise with vigorous stirring over a period of 1 hour. Maintain the temperature of the reaction mixture.
-
After the addition is complete, continue to stir the mixture at 60-70°C for an additional 2-3 hours.
-
Cool the reaction mixture and remove excess chloroform by distillation.
-
Acidify the cooled residue with dilute sulfuric acid. The desired product, along with other isomers and unreacted starting material, will precipitate.
-
The crude product requires purification by column chromatography or fractional crystallization to isolate the desired this compound.
Conclusion
The Williamson ether synthesis (Route 1) is generally the more direct and higher-yielding approach for the synthesis of this compound. The two-step variation involving an intermediate ester allows for easier purification. The aromatic formylation route (Route 2), while chemically feasible, is likely to be lower yielding and present challenges in regioselectivity, making purification more complex. For laboratory and potential scale-up synthesis, the Williamson ether synthesis is the recommended pathway.
A Comparative Analysis of the Biological Activities of 2-(2-Formyl-6-methoxyphenoxy)propanoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Formyl-6-methoxyphenoxy)propanoic acid is a synthetic organic compound characterized by a phenoxypropanoic acid scaffold, which is a privileged structure in medicinal chemistry. The presence of a formyl (-CHO) and a methoxy (-OCH3) group on the phenyl ring, ortho and meta to the propanoic acid ether linkage respectively, suggests potential for diverse biological activities. This guide provides a comparative analysis of the known biological activities of structurally related analogs to infer the potential bioactivity of this compound. Due to a lack of direct experimental data on the target molecule, this comparison is based on published data for compounds sharing key structural motifs.
Comparative Biological Activities
Anticancer Activity
Derivatives of phenoxypropanoic acid have been investigated for their potential as anticancer agents. The structural similarity of this compound to other anticancer phenylpropiophenone derivatives suggests that it may exhibit cytotoxic activity against various cancer cell lines.
Table 1: Anticancer Activity of Structurally Related Analogs
| Compound/Analog Class | Cell Line | Activity Metric (IC₅₀/ED₅₀) | Reference |
| Phenylpropiophenone derivatives | HeLa, Fem-X, PC-3, MCF-7, LS174, K562 | Varies by derivative | [1] |
| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives | A549, H69, H69AR | IC₅₀ values in the low micromolar range | [2] |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 | Varies by derivative | [3] |
| 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives | HeLa, IMR-32 & MCF-7 | IC₅₀ values between 10.64 and 33.62 μM | [4] |
Note: The compounds listed in this table are not direct analogs but share some structural features with this compound and are presented to indicate potential areas of biological activity.
Anti-inflammatory Activity
The presence of the formyl and methoxy groups on the phenyl ring is a feature found in some natural and synthetic compounds with anti-inflammatory properties. For instance, derivatives of 7-methanesulfonylamino-6-phenoxychromone have shown significant potency in animal models of inflammation.[5] Additionally, 2-methoxy-4-vinylphenol, a natural compound, exhibits anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS).[6]
Table 2: Anti-inflammatory Activity of Structurally Related Analogs
| Compound/Analog Class | Model | Key Findings | Reference |
| 7-methanesulfonylamino-6-phenoxychromone derivatives | Carrageenin-induced edema and adjuvant-induced arthritis in rats | ED₄₀ = 2.5-7.1 mg/kg/d in established arthritis | [5] |
| 3-Formyl, 7-flavonols derivatives | In vitro protein denaturation and in vivo carrageenan induced paw oedema | Significant inhibition of protein denaturation | [7] |
| 2′-Hydroxy-2,6′-dimethoxychalcone | LPS-stimulated RAW 264.7 cells | Inhibition of NO, PGE₂, and pro-inflammatory cytokine production | [8] |
| 1,2,4-Triazole derivatives with propionic acid moiety | Peripheral blood mononuclear cells | Significant reduction in TNF-α levels | [9] |
Note: The compounds listed are structurally distinct but highlight the potential anti-inflammatory role of the formyl-methoxy-phenyl motif.
Experimental Protocols
The following are representative experimental protocols for assessing the biological activities discussed.
Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.[4]
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Cells)
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Compound and LPS Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).
-
Nitrite Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of nitric oxide) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of nitric oxide inhibition is calculated by comparing the nitrite concentrations in compound-treated wells with those in LPS-stimulated wells without compound treatment.[8]
Signaling Pathway and Experimental Workflow Diagrams
The biological activities of compounds with similar structural motifs often involve modulation of key signaling pathways.
Caption: Potential anticancer mechanism of action.
Caption: Postulated anti-inflammatory signaling pathway.
Caption: General experimental workflow for activity screening.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis of its structural analogs suggests promising potential for anticancer and anti-inflammatory activities. The phenoxypropanoic acid core, combined with the ortho-formyl and meta-methoxy substitutions, presents a unique chemical entity that warrants further investigation. The data and protocols presented in this guide offer a foundational framework for initiating such studies. Future research should focus on the synthesis and systematic biological evaluation of this compound and a focused library of its analogs to establish a clear structure-activity relationship and elucidate its mechanism of action.
References
- 1. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiinflammatory activity of 7-methanesulfonylamino-6-phenoxychromones. Antiarthritic effect of the 3-formylamino compound (T-614) in chronic inflammatory disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of 3-Formyl, 7-Flavonols Derivatives by Microwave Enhanced Chemistry Assisted – Vilsmeier Haack Synthesis – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Spectroscopic Analysis of 2-(2-Formyl-6-methoxyphenoxy)propanoic Acid: A Comparative Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-(2-Formyl-6-methoxyphenoxy)propanoic acid and compare it with the known data for the alternative compound, 2-(p-methoxyphenoxy)propionic acid.
Table 1: Predicted ¹H NMR Data for this compound vs. 2-(p-methoxyphenoxy)propionic acid
| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Known Chemical Shift (δ, ppm) for 2-(p-methoxyphenoxy)propionic acid |
| -CH(CH₃) | ~ 4.8 - 5.0 (quartet) | 4.67 (quartet) |
| -CH(CH ₃) | ~ 1.6 - 1.7 (doublet) | 1.58 (doublet) |
| Ar-H | ~ 7.0 - 7.6 (multiplet, 3H) | 6.84 (d, 2H), 6.95 (d, 2H) |
| -O-CH ₃ | ~ 3.9 (singlet) | 3.76 (singlet) |
| -CH O | ~ 10.4 (singlet) | N/A |
| -COOH | ~ 11.0 - 13.0 (broad singlet) | ~ 11.0 - 13.0 (broad singlet) |
Table 2: Predicted ¹³C NMR Data for this compound vs. 2-(p-methoxyphenoxy)propionic acid
| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Known Chemical Shift (δ, ppm) for 2-(p-methoxyphenoxy)propionic acid |
| -C H(CH₃) | ~ 70 - 75 | ~ 72 |
| -CH(C H₃) | ~ 18 - 20 | ~ 18 |
| Ar-C | ~ 110 - 160 | ~ 114, 116, 151, 154 |
| -O-C H₃ | ~ 56 | ~ 55 |
| -C HO | ~ 190 | N/A |
| -C OOH | ~ 175 | ~ 175 |
Table 3: Predicted IR Absorption Data for this compound vs. 2-(p-methoxyphenoxy)propionic acid
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Known Wavenumber (cm⁻¹) for 2-(p-methoxyphenoxy)propionic acid |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) |
| C-H (Aromatic) | 3000-3100 | 3000-3100 |
| C-H (Aliphatic) | 2850-3000 | 2850-3000 |
| C=O (Aldehyde) | ~ 1690 - 1710 | N/A |
| C=O (Carboxylic Acid) | ~ 1700 - 1725 | ~ 1700 - 1725 |
| C-O (Ether) | 1000-1300 | 1000-1300 |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound vs. 2-(p-methoxyphenoxy)propionic acid
| Parameter | Predicted Value for this compound | Known Value for 2-(p-methoxyphenoxy)propionic acid |
| Molecular Formula | C₁₁H₁₂O₅ | C₁₀H₁₂O₄ |
| Molecular Weight | 224.21 g/mol [1] | 196.20 g/mol |
| Predicted [M]+• | m/z 224 | m/z 196 |
| Key Fragment Ions | m/z 179 ([M-COOH]+), m/z 151 ([M-C₃H₅O₂]+) | m/z 151 ([M-COOH]+), m/z 123 ([M-C₃H₅O₂]+) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse width.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds).
-
Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: An FTIR spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve good ionization and minimize fragmentation.
-
-
Acquisition (EI-MS):
-
Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source.
-
Use a standard electron energy of 70 eV.
-
Acquire the spectrum over a suitable mass range (e.g., m/z 40-400).
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship in confirming the chemical structure.
Caption: General workflow for the synthesis, purification, and spectroscopic confirmation of a chemical compound.
References
Comparative Crystallographic Analysis of 2-(2-Formyl-6-methoxyphenoxy)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid. While the crystallographic structure for this compound is not publicly available in the searched literature, this guide presents data for structurally related compounds to offer insights into their solid-state conformations and intermolecular interactions. The information herein is intended to support research and development in medicinal chemistry and materials science where understanding the three-dimensional structure of molecules is crucial.
Comparison of Crystallographic Data
The following table summarizes the crystallographic data for 3-(2-Formylphenoxy)propanoic acid, a close structural analog, and other substituted phenylpropanoic acid derivatives. This comparison highlights how different substituents on the phenyl ring influence the crystal packing and unit cell parameters.
| Parameter | 3-(2-Formylphenoxy)propanoic acid[1][2] | 2-Hydroxy-phenylpropanoic acid Derivative[3] | 4-Methyl-phenylpropanoic acid Derivative[3] | 4-Methoxy-phenylpropanoic acid Derivative[3] |
| Formula | C₁₀H₁₀O₄ | C₁₀H₁₂O₃ | C₁₁H₁₄O₂ | C₁₁H₁₄O₃ |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | Pbca | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 10.339(2) | 11.859(3) | 9.881(2) | 12.011(3) |
| b (Å) | 8.5860(16) | 5.578(1) | 7.645(2) | 5.498(1) |
| c (Å) | 20.014(4) | 15.123(4) | 14.213(3) | 16.789(4) |
| α (°) | 90 | 90 | 90 | 90 |
| β (°) | 90 | 109.54(1) | 107.12(1) | 108.23(1) |
| γ (°) | 90 | 90 | 90 | 90 |
| Volume (ų) | 1776.2(6) | 942.1(4) | 1025.2(4) | 1052.1(4) |
| Z | 8 | 4 | 4 | 4 |
| R-factor | 0.047 | - | - | - |
Experimental Protocols
General Synthesis of 2-(Phenoxy)propanoic Acid Derivatives
The synthesis of 2-(phenoxy)propanoic acid derivatives, including the title compound, typically follows a Williamson ether synthesis.
Materials:
-
Substituted phenol (e.g., 2-formyl-6-methoxyphenol)
-
Ethyl 2-bromopropionate
-
Potassium carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric acid (HCl)
Procedure:
-
Etherification: A mixture of the substituted phenol, ethyl 2-bromopropionate, and potassium carbonate in a suitable solvent like acetone or DMF is heated to reflux. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography.
-
Hydrolysis: The resulting ester is dissolved in a mixture of methanol or THF and water, followed by the addition of an aqueous solution of a base such as sodium hydroxide or lithium hydroxide. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The organic solvent is then evaporated, and the aqueous solution is acidified with dilute hydrochloric acid. The precipitated product, the desired carboxylic acid, is collected by filtration, washed with water, and dried.
X-ray Crystallography
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture.
Data Collection and Structure Refinement: A single crystal of appropriate dimensions is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 293 K) using a specific radiation source (e.g., Mo Kα). The collected data is then processed, and the structure is solved and refined using appropriate software packages. For the structure of 3-(2-Formylphenoxy)propanoic acid, the refinement of the crystal structure data resulted in an R-factor of 0.047.[2]
Visualizations
The following diagram illustrates a generalized experimental workflow for the synthesis and crystallographic analysis of phenoxypropanoic acid derivatives.
Caption: Generalized workflow for the synthesis and X-ray crystallographic analysis.
References
A Comparative Guide to Purity Assessment of Synthesized 2-(2-Formyl-6-methoxyphenoxy)propanoic Acid
For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is of paramount importance. This guide provides a comparative overview of analytical methods for assessing the purity of synthesized 2-(2-Formyl-6-methoxyphenoxy)propanoic acid (MW: 224.21 g/mol , CAS: 590395-57-6)[1][2]. We will explore various techniques, presenting their strengths and weaknesses with supporting experimental data where available for analogous compounds.
Chromatographic Methods: The Gold Standard for Separation
Chromatographic techniques are fundamental for separating the target compound from unreacted starting materials, byproducts, and other impurities.[3] High-Performance Liquid Chromatography (HPLC) is the most widely used and powerful technique for non-volatile aromatic carboxylic acids.[1][4]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is particularly well-suited for the separation of moderately polar compounds like this compound.
Table 1: Comparison of HPLC Methods for Purity Analysis of Aromatic Carboxylic Acids
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Column | C18 (150 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:0.1% Phosphoric Acid in Water (50:50 v/v)[5] | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min |
| Detection | UV at 225 nm[6] | UV at 254 nm |
| Run Time | 10 min | 20 min |
| Advantages | Simple, robust, and fast for routine analysis. | Better resolution for complex mixtures with a wide range of polarities. Mass spectrometry compatible.[5] |
| Disadvantages | May not resolve all closely eluting impurities. | Longer run times and more complex method development. |
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective qualitative technique, ideal for monitoring reaction progress and for a preliminary assessment of purity.[7][8]
Table 2: TLC System for Preliminary Purity Check
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl Acetate:Hexane (1:1) with 1% Acetic Acid |
| Visualization | UV light (254 nm) and/or staining with potassium permanganate |
| Expected Rf | ~0.4 (highly dependent on exact conditions) |
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic methods provide detailed information about the molecular structure, which is essential for confirming the identity of the synthesized compound and for identifying any structurally related impurities.[7][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are powerful tools for unambiguous structure elucidation. The chemical shifts and coupling constants provide a fingerprint of the molecule.
Table 3: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | 10.5 | s | 1H | Aldehyde (-CHO) |
| 7.5-7.0 | m | 3H | Aromatic protons | |
| 4.8 | q | 1H | -CH(CH₃)- | |
| 3.9 | s | 3H | Methoxy (-OCH₃) | |
| 1.6 | d | 3H | -CH(CH₃)- | |
| 11-12 | br s | 1H | Carboxylic acid (-COOH) | |
| ¹³C | ~190 | Aldehyde Carbonyl | ||
| ~175 | Carboxylic Acid Carbonyl | |||
| ~160-110 | Aromatic Carbons | |||
| ~75 | -CH(CH₃)- | |||
| ~56 | Methoxy Carbon | |||
| ~18 | Methyl Carbon |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which can help in structure confirmation and impurity identification.[10]
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 224 | [M]⁺, Molecular ion |
| 207 | [M - OH]⁺, Loss of hydroxyl radical from the carboxylic acid[10] |
| 179 | [M - COOH]⁺, Loss of the carboxylic acid group[4][10] |
| 151 | Fragmentation of the phenoxy ring |
Physical Methods: A Quick Purity Indicator
Simple physical properties can provide a rapid, albeit less precise, indication of purity.[7][10]
Melting Point Determination
A pure crystalline solid will have a sharp and defined melting point. Impurities will typically cause a depression and broadening of the melting point range.[8]
Experimental Protocols
Protocol 1: Purity Determination by HPLC (Method A)
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Analysis: Inject the sample and record the chromatogram for 10 minutes. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Structural Confirmation by ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the dried sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16 or 32.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Analysis: Acquire the spectrum and process the data (Fourier transform, phase correction, and baseline correction). Integrate the peaks and assign them to the corresponding protons in the structure.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical flow of the purity assessment process for the synthesized compound.
Caption: Workflow for the purity assessment of this compound.
Conclusion
A comprehensive purity assessment of synthesized this compound requires a multi-faceted approach. While rapid methods like TLC and melting point determination offer preliminary insights, quantitative techniques such as HPLC are essential for accurate purity determination. Spectroscopic methods, including NMR and mass spectrometry, are indispensable for the definitive structural confirmation of the target molecule and the identification of any potential impurities. The selection of the most appropriate methods will depend on the specific requirements of the research or development phase.
References
- 1. This compound | C11H12O5 | CID 3834708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 590395-57-6|this compound|BLD Pharm [bldpharm.com]
- 3. chim.lu [chim.lu]
- 4. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. public.pensoft.net [public.pensoft.net]
- 7. rsc.org [rsc.org]
- 8. whitman.edu [whitman.edu]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Alternatives for 2-(2-Formyl-6-methoxyphenoxy)propanoic acid in Benzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternatives to 2-(2-Formyl-6-methoxyphenoxy)propanoic acid, primarily focusing on their application in the synthesis of substituted benzofurans via intramolecular cyclization reactions, such as the Perkin reaction. The performance of various structural analogs is evaluated based on product distribution and reaction yields, supported by experimental data from published literature.
Introduction
This compound and its derivatives are valuable precursors for the synthesis of heterocyclic compounds, particularly benzofurans, which are significant scaffolds in medicinal chemistry. The substitution pattern on the aromatic ring and the nature of the alkanoic acid chain play a crucial role in the efficiency of cyclization and the types of products formed. This guide explores key structural modifications to the parent molecule and their impact on synthetic outcomes, offering researchers insights into selecting the optimal starting material for their target molecules.
Performance Comparison of Key Alternatives
The primary application discussed for these compounds is the synthesis of benzofuran derivatives through Perkin cyclization of 2-(2-formylphenoxy)alkanoic acids. The substitution on the phenyl ring significantly influences the reaction's course and product yields. Below is a comparison of different substituted analogs.
Data Presentation
Table 1: Comparison of Substituted 2-(2-Formylphenoxy)alkanoic Acids in Benzofuran Synthesis
| Precursor Compound | Key Substituents | Reaction Type | Major Products | Yield (%) | Reference |
| 2-(2-Formyl-4-nitrophenoxy)alkanoic acids | 4-Nitro | Perkin Cyclization | 2-Alkyl-5-nitrobenzofurans | Good | [1][2] |
| 2-(2-Formyl-6-methoxy-4-nitrophenoxy)alkanoic acids | 6-Methoxy, 4-Nitro | Perkin Cyclization | 2-Alkyl-7-methoxy-5-nitrobenzo[b]furan, Dioxepin derivatives | 41% (for 2-Alkyl-7-methoxy-5-nitrobenzo[b]furan) | [2] |
| Chloro-, Bromo-, Methyl-substituted salicylaldehydes | Various | Knoevenagel/Michael/Cyclization | Chromane derivatives | 60-70% (lowest for nitro and dibromo) | [3] |
| 2-Hydroxy-5-methoxybenzaldehyde | 5-Methoxy | Reaction with malononitrile derivative | 2-Iminochromene derivative | 81% | [3] |
| Salicylaldehyde (unsubstituted) | None | Reaction with malononitrile derivative | 2-Iminochromene derivative | 71% | [3] |
Experimental Protocols
General Procedure for the Synthesis of 2-Alkyl-7-methoxy-5-nitrobenzo[b]furans via Perkin Cyclization of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)alkanoic Acids[2]
This protocol is representative of the synthesis of benzofuran derivatives from substituted 2-(2-formylphenoxy)alkanoic acids.
Materials:
-
2-(2-Formyl-6-methoxy-4-nitrophenoxy)alkanoic acid
-
Acetic anhydride
-
Sodium acetate
Procedure:
-
A mixture of the 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acid, a significant molar excess of sodium acetate, and a large volume of acetic anhydride is prepared in a reaction flask.
-
The mixture is heated under reflux for a specified period.
-
After cooling, the reaction mixture is poured into water to hydrolyze the excess acetic anhydride.
-
The product is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with a saturated sodium bicarbonate solution to remove acidic impurities, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate the 2-alkyl-7-methoxy-5-nitrobenzo[b]furan and other byproducts.
Mandatory Visualizations
Logical Relationships in Precursor Selection for Benzofuran Synthesis
Caption: Precursor selection and workflow for benzofuran synthesis.
Signaling Pathways: Perkin Reaction Mechanism for Benzofuran Formation
Caption: Mechanism of the Perkin reaction for benzofuran synthesis.
Conclusion
The choice of substituents on the 2-(2-formylphenoxy)alkanoic acid backbone has a profound effect on the outcome of benzofuran synthesis. While a nitro group at the 4-position generally leads to the corresponding 5-nitrobenzofuran, the introduction of a methoxy group at the 6-position can lead to the formation of other heterocyclic systems, such as dioxepins, in addition to the expected benzofuran.[2] This highlights the importance of considering electronic and steric effects when selecting a precursor for a specific target molecule. For syntheses requiring chromane derivatives, various substituted salicylaldehydes can be employed, with yields being sensitive to the nature of the substituent.[3] Researchers should carefully evaluate the available literature for the specific substitution pattern relevant to their target to maximize the yield of the desired product.
References
Cost-Benefit Analysis: Synthesis of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid
A Comparative Guide for Researchers and Drug Development Professionals
The synthesis of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid, a valuable building block in medicinal chemistry and materials science, can be approached through various synthetic strategies. This guide provides a comprehensive cost-benefit analysis of the most common and viable synthetic route, the Williamson ether synthesis, and explores potential alternative methodologies. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions based on factors such as cost, yield, purity, and reaction efficiency.
Primary Synthetic Route: Williamson Ether Synthesis
The most prevalent method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkanoic acid derivative by a substituted phenoxide ion. In this specific case, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) is reacted with a 2-halopropanoic acid, typically 2-bromopropanoic acid, in the presence of a base.
Logical Workflow of Williamson Ether Synthesis
Caption: General workflow for the synthesis of this compound via Williamson ether synthesis.
Cost-Benefit Analysis of Williamson Ether Synthesis
The economic viability and laboratory efficiency of this synthesis are paramount. The following tables provide a quantitative breakdown of the associated costs and expected outcomes.
Table 1: Starting Material Cost Analysis
| Starting Material | Supplier Example(s) | CAS Number | Purity | Price (USD) per Unit |
| 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) | Synthonix, Thermo Scientific, Cenmed | 148-53-8 | >98% | $110 / 500g, $47 / 10g, $203.40 / 100g |
| 2-Bromopropanoic acid | Sigma-Aldrich, IndiaMART | 598-72-1 | 99% |
|
| Sodium Hydroxide (NaOH) | Generic | 1310-73-2 | Reagent Grade | ~$20 / kg |
| Potassium Carbonate (K₂CO₃) | Generic | 584-08-7 | Reagent Grade | ~$30 / kg |
Note: Prices are approximate and subject to change based on supplier and quantity.
Table 2: Performance and Cost Metrics of Williamson Ether Synthesis
| Parameter | Typical Value | Cost Implication |
| Yield | 50-95%[1] | Higher yield reduces cost per gram of product. |
| Purity | >95% (after purification) | High purity may require additional purification steps (e.g., recrystallization, chromatography), increasing time and solvent cost. |
| Reaction Time | 1-8 hours[1] | Shorter reaction times increase throughput. |
| Reaction Temperature | 50-100 °C[1] | Moderate temperatures reduce energy costs. |
| Solvent Cost | Acetonitrile, DMF, Ethanol | Solvent choice impacts overall cost and environmental footprint. |
| Base Cost | Low (NaOH, K₂CO₃) | Inexpensive bases contribute to a lower overall cost. |
| Work-up & Purification | Acidification, Extraction, Recrystallization | Standard procedures, but solvent usage adds to the cost. |
Experimental Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure based on established methods for analogous phenoxyalkanoic acids.[2][3][4]
Materials:
-
2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)
-
2-Bromopropanoic acid
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Solvent (e.g., ethanol, acetonitrile, or DMF)
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Deionized water
Procedure:
-
Deprotonation of Phenol: In a round-bottom flask, dissolve 2-hydroxy-3-methoxybenzaldehyde and a molar equivalent of a base (e.g., NaOH) in a suitable solvent (e.g., ethanol). Stir the mixture at room temperature until the phenol is fully deprotonated, forming the sodium phenoxide.
-
Nucleophilic Substitution: To the solution of the phenoxide, add a molar equivalent of 2-bromopropanoic acid.
-
Reaction: Heat the reaction mixture to reflux (typically 50-100 °C) for 1-8 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it may be the sodium salt of the product.
-
Acidification: Acidify the mixture with hydrochloric acid until the pH is acidic. This will protonate the carboxylate to form the final carboxylic acid product, which may precipitate out of the solution.
-
Extraction: If the product does not precipitate, extract it from the aqueous solution using an organic solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure this compound.
Alternative Synthetic Strategies
While Williamson ether synthesis is the most direct approach, other methods could be considered, particularly for process optimization or to overcome specific challenges.
Two-Step Approach: Ortho-Formylation of a Precursor
An alternative strategy involves the synthesis of the phenoxypropanoic acid backbone first, followed by the introduction of the formyl group.
Signaling Pathway Diagram for the Two-Step Approach:
Caption: A two-step alternative synthesis involving initial ether formation followed by ortho-formylation.
Cost-Benefit Considerations for the Two-Step Approach:
-
Advantages:
-
Starting with the simpler 2-methoxyphenol (guaiacol) may be more cost-effective.
-
May offer better control over regioselectivity in some cases.
-
-
Disadvantages:
-
Longer synthetic route, which can lower the overall yield.
-
Formylation reactions can sometimes result in a mixture of ortho and para isomers, requiring challenging purification.
-
Formylation reagents can be harsh and may not be compatible with all functional groups.
-
Table 3: Comparison of Synthetic Routes
| Feature | Williamson Ether Synthesis (One-Step) | Two-Step Synthesis (Etherification then Formylation) |
| Number of Steps | 1 | 2 |
| Overall Yield | Potentially higher | Potentially lower due to multiple steps |
| Starting Materials Cost | Moderate to high (o-vanillin) | Lower initial cost (guaiacol) |
| Process Complexity | Simpler | More complex |
| Purification | Generally straightforward | Can be challenging due to isomer formation |
| Scalability | Good | May be more challenging to scale up |
Conclusion
For the laboratory-scale synthesis of this compound, the Williamson ether synthesis presents a more favorable cost-benefit profile due to its single-step nature, generally good yields, and straightforward procedure. The starting material, o-vanillin, is readily available from multiple suppliers.
The two-step alternative involving ortho-formylation of a pre-formed ether may be considered if there are specific cost advantages for the starting materials at a large scale or if a particular substitution pattern is desired that is not easily accessible through the direct Williamson ether synthesis. However, the potential for lower overall yields and more complex purification makes it a less attractive option for most research and development applications.
Researchers should carefully consider the scale of their synthesis, budget constraints, and desired purity when selecting the most appropriate synthetic route. The data and protocols provided in this guide offer a solid foundation for making an informed decision.
References
Reactivity comparison of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid with similar compounds
A Comparative Analysis of the Reactivity of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of this compound, focusing on the influence of its constituent functional groups—an ortho-formyl group, a methoxy substituent, and a phenoxypropanoic acid moiety—on the reactivity of the aldehyde. Due to the limited availability of direct experimental data for this specific molecule, this comparison leverages data from structurally similar compounds to predict and understand its chemical behavior. The primary focus is on the reactivity of the aldehyde group, a critical factor in many synthetic transformations.
The reactivity of the carbonyl carbon in benzaldehyde derivatives is fundamentally governed by its electrophilicity. Electron-donating groups (EDGs) decrease this electrophilicity, thus reducing the aldehyde's reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) enhance electrophilicity and increase reactivity.[1] The methoxy group (-OCH3) in the target compound is a strong electron-donating group, which is expected to reduce the reactivity of the formyl group compared to unsubstituted benzaldehyde.[1][2] The presence of the bulky 2-phenoxypropanoic acid group at the ortho position may also introduce steric hindrance, further influencing the accessibility of the aldehyde for nucleophilic attack.
Comparative Reactivity Data
To quantitatively illustrate the impact of substituents on aldehyde reactivity, the following table summarizes the relative rate constants for the Wittig reaction of various substituted benzaldehydes. The Wittig reaction is a crucial carbon-carbon bond-forming reaction where an aldehyde reacts with a phosphonium ylide. The reaction rate is sensitive to the electrophilicity of the carbonyl carbon.
Table 1: Relative Reactivity of Substituted Benzaldehydes in the Wittig Reaction
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| p-Cl | Wittig Reaction | 2.75 |
| H | Wittig Reaction | 1.00 |
| p-CH₃ | Wittig Reaction | 0.45 |
| p-OCH₃ | Wittig Reaction | < 0.45 (Estimated) |
| This compound | Wittig Reaction | Expected to be low |
Data for p-NO₂, m-NO₂, p-Cl, H, and p-CH₃ are sourced from comparative studies on substituted benzaldehydes.[1] The value for p-OCH₃ is inferred to be lower than that of p-CH₃ based on its stronger electron-donating nature. The reactivity of the target compound is predicted based on the electronic effect of the methoxy group and potential steric hindrance.
The data clearly shows that electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) significantly accelerate the Wittig reaction, while electron-donating groups like methyl (-CH₃) and methoxy (-OCH₃) retard it.[1] For this compound, the presence of the electron-donating methoxy group is expected to render the aldehyde significantly less reactive than unsubstituted benzaldehyde.
Another relevant reaction for non-enolizable aldehydes is the Cannizzaro reaction, a base-induced disproportionation into a primary alcohol and a carboxylic acid.[1][3] The reactivity in the Cannizzaro reaction is also dependent on the electrophilicity of the carbonyl carbon.
Table 2: Qualitative Reactivity Order in the Cannizzaro Reaction
| Compound | Expected Reactivity | Rationale |
| 4-Nitrobenzaldehyde | Highest | Strong electron-withdrawing -NO₂ group increases electrophilicity.[2] |
| Benzaldehyde | High | Reference compound. |
| 4-Methylbenzaldehyde | Moderate | Electron-donating -CH₃ group decreases electrophilicity.[2] |
| 4-Methoxybenzaldehyde | Low | Stronger electron-donating -OCH₃ group further decreases electrophilicity.[2] |
| This compound | Lowest | Strong electron-donating -OCH₃ group and potential steric hindrance. |
The trend observed in the Cannizzaro reaction mirrors that of the Wittig reaction, with electron-donating groups diminishing the reactivity of the aldehyde.[2]
Experimental Protocols
To quantitatively assess the reactivity of this compound and its analogues, the following detailed experimental protocols for a representative Wittig reaction and a Knoevenagel condensation are provided.
Protocol 1: Comparative Wittig Reaction
This protocol describes a general procedure for comparing the reaction rates of different substituted benzaldehydes in a Wittig reaction with a phosphonium ylide.
Materials:
-
Substituted benzaldehyde (e.g., this compound, benzaldehyde, p-nitrobenzaldehyde)
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (NaOH) or other strong base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Ylide Generation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (10 mL). To this suspension, add a strong base such as sodium hydroxide (1.2 mmol) and stir vigorously at room temperature until the characteristic orange-red color of the ylide appears.[1]
-
Reaction with Aldehyde: In a separate flask, dissolve the substituted benzaldehyde (1.0 mmol) and the internal standard in anhydrous THF. Add this solution dropwise to the ylide solution at 0 °C.
-
Monitoring the Reaction: Extract aliquots from the reaction mixture at regular time intervals. Quench the reaction in the aliquot by adding a drop of water. Extract the organic components with a suitable solvent (e.g., diethyl ether), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Dissolve the residue in CDCl₃ and acquire a ¹H NMR spectrum. The reaction progress can be quantified by comparing the integration of the aldehydic proton signal of the starting material with the vinylic proton signals of the alkene product and the signal of the internal standard.
-
Data Analysis: Plot the concentration of the aldehyde versus time to determine the initial reaction rate. The relative reactivity can be established by comparing the initial rates for different substituted benzaldehydes under identical conditions.
Protocol 2: Knoevenagel Condensation for Reactivity Assessment
The Knoevenagel condensation, the reaction of an aldehyde with an active methylene compound, is another excellent choice for comparing aldehyde reactivity.[4]
Materials:
-
Substituted benzaldehyde
-
Malononitrile or another active methylene compound
-
Piperidine or another basic catalyst
-
Ethanol or another suitable solvent
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).[4]
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution.[4]
-
Stir the reaction mixture at a constant temperature (e.g., room temperature).
-
Monitor the reaction progress by taking aliquots at specific time intervals and analyzing them using a suitable technique such as UV-Vis spectroscopy (monitoring the formation of the conjugated product) or High-Performance Liquid Chromatography (HPLC).
-
The initial rate of the reaction for each substituted benzaldehyde can be determined and compared to establish a reactivity order.
Visualizing Experimental Workflow and Reactivity Principles
To further clarify the experimental process and the underlying principles of reactivity, the following diagrams are provided.
Caption: Experimental workflow for the comparative Wittig reaction.
Caption: Influence of substituents on aldehyde reactivity.
References
Validating the Efficacy of 2-(2-Formyl-6-methoxyphenoxy)propanoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the systematic evaluation of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid and its derivatives. Due to a lack of extensive published data on the specific biological activities of this compound, this document outlines potential therapeutic avenues based on the known efficacy of structurally related phenoxypropanoic acid and benzaldehyde derivatives. Detailed experimental protocols are provided to enable researchers to investigate these potential activities and benchmark the compound's performance against established alternatives.
Potential Therapeutic Applications and Rationale
Derivatives of phenoxypropanoic acid and molecules containing substituted benzaldehyde moieties have demonstrated a range of biological activities. Based on this precedent, the following areas are proposed for the initial efficacy screening of this compound derivatives:
-
Anti-inflammatory Activity: Many propanoic acid derivatives, including the widely used NSAID Ibuprofen, function by inhibiting cyclooxygenase (COX) enzymes. The structural similarity of the target compound suggests that it may also modulate inflammatory pathways.
-
Antimicrobial Activity: Schiff bases derived from related 2-formylphenoxy acetic acid have shown antibacterial properties. The formyl group in the target molecule provides a reactive site for the synthesis of analogous derivatives that could be screened for antimicrobial efficacy.
-
Anticancer Activity: Certain benzaldehyde derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The potential for this compound to influence cell proliferation warrants investigation.
Comparative Efficacy Data (Hypothetical)
To effectively validate the efficacy of a new derivative, its performance must be compared against standard reference compounds. The following tables are templates illustrating how quantitative data from the proposed experimental protocols could be structured for clear comparison.
Table 1: Comparative In Vitro Anti-inflammatory Activity (COX Inhibition)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental Data | Experimental Data | Calculated Value |
| Ibuprofen (Reference) | 15.2 | 344 | 0.04 |
| Celecoxib (Reference) | 50 | 0.05 | 1000 |
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration)
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| Derivative of this compound | Experimental Data | Experimental Data |
| Ampicillin (Reference) | 0.25 | 4 |
| Ciprofloxacin (Reference) | 0.5 | 0.015 |
Table 3: Comparative In Vitro Anticancer Activity (IC₅₀)
| Compound | IC₅₀ on MCF-7 (Breast Cancer) (µM) | IC₅₀ on A549 (Lung Cancer) (µM) |
| This compound | Experimental Data | Experimental Data |
| Doxorubicin (Reference) | 0.8 | 1.2 |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments proposed for evaluating the efficacy of this compound derivatives.
Cyclooxygenase (COX) Inhibition Assay (Anti-inflammatory)
This in vitro assay determines the compound's ability to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer (100 mM Tris-HCl, pH 8.0)
-
Fluorometric probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound and reference inhibitors (Ibuprofen, Celecoxib) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
In a 96-well plate, add the enzyme, assay buffer, and either the test compound, reference inhibitor, or vehicle (DMSO) to the appropriate wells.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)
This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound and reference antibiotics (e.g., Ampicillin)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a standardized inoculum of the bacterial strain.
-
Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
MTT Assay (Anticancer)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound and reference drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the proposed experimental validation.
Caption: Workflow for the initial efficacy screening of novel compounds.
Caption: Inhibition of the COX-2 pathway as a mechanism for anti-inflammatory drugs.
Caption: Decision-making workflow for antimicrobial drug discovery.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides detailed procedures for the safe disposal of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid, a compound utilized in various research and development applications. Adherence to these protocols is crucial for minimizing environmental impact and maintaining laboratory safety.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All disposal operations should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors.
Based on data for structurally similar compounds, this compound is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1]
Disposal Planning and Regulatory Compliance
The primary recommendation for the disposal of this compound and its containers is to send them to an approved waste disposal plant.[1] Disposal must be in accordance with all applicable local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific institutional requirements.
Waste materials should not be mixed with other waste and should be left in their original containers if possible. Uncleaned containers should be treated as the product itself.
Step-by-Step Disposal Protocol
For small laboratory quantities, the following steps provide a general guideline. However, these steps should only be performed after consulting with your institution's EHS office and confirming that this procedure is acceptable.
-
Segregation and Labeling :
-
Properly segregate waste this compound from other laboratory waste streams to avoid incompatible chemical reactions.
-
Ensure the waste container is clearly and accurately labeled with the full chemical name and any associated hazards.
-
-
Neutralization of Carboxylic Acid Group (if permitted by EHS) :
-
Dilution : In a suitably large container within a fume hood, dilute the acidic waste with a large amount of cold water (at least a 1:10 ratio of acid to water). Always add acid to water, never the other way around.[2][3]
-
Preparation of Neutralizing Agent : Prepare a saturated solution of sodium bicarbonate or a 5-10% solution of sodium carbonate in water.
-
Neutralization : While continuously stirring the diluted acid solution, slowly add the basic solution. Be cautious as this will generate carbon dioxide gas, causing fizzing. The rate of addition should be controlled to prevent excessive foaming and splashing.
-
pH Monitoring : Periodically, stop the addition of the base and measure the pH of the solution using a calibrated pH meter or pH indicator strips. Continue adding the base until the pH is between 5.5 and 9.5.[3]
-
-
Treatment of Aldehyde Group (if required by EHS) :
-
Some institutional or local regulations may require the chemical treatment of the aldehyde functional group to a less toxic carboxylic acid. This is a more complex procedure that should only be undertaken by trained personnel with specific approval from EHS.
-
A common method involves oxidation using an agent like potassium permanganate.[4][5] This process must be carefully controlled and may produce hazardous byproducts.
-
-
Final Disposal :
-
If neutralization is the only required step and has been approved, the neutralized solution may be permissible for drain disposal, followed by flushing with a large excess of water (at least 20 parts water).[3] Crucially, confirm with your local EHS office that this method is acceptable for your institution.
-
If the material is to be sent to a hazardous waste facility, prepare the labeled, sealed container for pickup by your institution's EHS or a certified waste disposal contractor.
-
-
Container Rinsing :
-
Triple rinse the empty container that held the this compound with a suitable solvent (e.g., water). The rinsate should be collected, neutralized as described above, and disposed of in the same manner as the bulk waste.[5]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Dilution Ratio for Neutralization | At least 1 part acid to 10 parts water | [2][3] |
| Final pH for Neutralized Waste | Between 5.5 and 9.5 | [3] |
| Water Flush Post-Drain Disposal | At least 20 parts water | [3] |
Disposal Workflow
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-(2-Formyl-6-methoxyphenoxy)propanoic acid
Disclaimer: This document provides immediate safety and logistical guidance based on information for a structurally similar compound, 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid, and general principles for handling organic acids and aldehydes. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact compound being used.
This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe use of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid in a laboratory setting.
Hazard Identification and Personal Protective Equipment
Based on the analysis of a similar compound, this compound is expected to cause skin, eye, and respiratory irritation[1]. Therefore, a comprehensive PPE strategy is crucial to minimize exposure.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves before use and use proper removal techniques to avoid skin contact. | To prevent skin irritation and absorption. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards. | To protect against serious eye irritation from dust or splashes. |
| Skin and Body Protection | Laboratory coat and long-sleeved clothing. | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 dust mask) should be used. | To prevent respiratory tract irritation[1]. |
Operational Plan: Handling and Disposal
Adherence to a strict operational plan is essential for the safe handling and disposal of this compound.
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the specific procedures to be performed.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
-
Ventilation: All handling of the solid material should occur in a certified chemical fume hood or other well-ventilated enclosure[1][2].
-
PPE Donning: Put on all required PPE as outlined in the table above.
2. Step-by-Step Handling Procedures:
-
Weighing: If weighing the solid, do so within a ventilated enclosure to minimize dust generation.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
General Handling: Avoid all personal contact, including inhalation of dust or aerosols. Wash hands thoroughly after handling[1].
3. Post-Handling and Cleanup:
-
Decontamination: Wipe down the work area with an appropriate solvent and then with soap and water.
-
PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use PPE as chemical waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
4. Disposal Plan:
-
Waste Collection: Collect all waste material, including contaminated PPE and disposable labware, in a clearly labeled, sealed container.
-
Waste Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not let the product enter drains, other waterways, or soil[1]. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Emergency Procedures
Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Prevent further leakage or spillage if it is safe to do so.
-
Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it into a suitable disposal container[1].
-
Ventilate the area and wash the spill site after the material has been picked up.
Exposure:
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1].
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention[1].
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
